Dicamba-6-amino-6-oxohexanoic acid
Descripción
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Structure
3D Structure
Propiedades
Fórmula molecular |
C14H15Cl2NO6 |
|---|---|
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
3-(5-carboxypentanoylamino)-2,5-dichloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C14H15Cl2NO6/c1-23-13-7(15)6-8(12(16)11(13)14(21)22)17-9(18)4-2-3-5-10(19)20/h6H,2-5H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
Clave InChI |
KARNXTXVOORHQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1C(=O)O)Cl)NC(=O)CCCCC(=O)O)Cl |
Origen del producto |
United States |
Foundational & Exploratory
"Dicamba-6-amino-6-oxohexanoic acid" synthesis pathway
An In-depth Technical Guide to the Synthesis of Dicamba-6-amino-6-oxohexanoic Acid
Introduction
This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound. This molecule is a conjugate of the herbicide Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) and a linker molecule, 6-amino-6-oxohexanoic acid, which is the mono-amide of adipic acid. Such conjugates are of interest in drug development and targeted delivery systems, where the linker component can be used to attach a payload (in this case, Dicamba, which acts as the payload) to a targeting moiety.
The synthesis is presented in three core stages:
-
Synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid)
-
Synthesis of the Linker: 6-amino-6-oxohexanoic acid (Adipic Acid Monoamide)
-
Final Conjugation: Synthesis of this compound
This document details the experimental protocols, presents quantitative data in tabular format, and provides visual diagrams of the reaction pathways to facilitate understanding for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid)
The industrial synthesis of Dicamba often starts from 2,5-dichlorophenol (B122974). The process involves a carboxylation step, typically a Kolbe-Schmitt reaction, to introduce a carboxylic acid group, followed by methylation of the phenolic hydroxyl group.
Synthesis Pathway of Dicamba
Experimental Protocols
Step 1: Synthesis of 3,6-Dichlorosalicylic Acid via Kolbe-Schmitt Carboxylation
-
Formation of Potassium 2,5-Dichlorophenolate: In a reaction flask, dissolve 2,5-dichlorophenol in anhydrous toluene. Add potassium hydroxide (B78521) (KOH) under stirring at room temperature. The molar ratio of KOH to 2,5-dichlorophenol should be approximately 1:1. Continue the reaction for 1-2 hours to ensure complete formation of the potassium salt.
-
Carboxylation: Transfer the resulting toluene solution of potassium 2,5-dichlorophenolate to a high-pressure autoclave. Add powdered anhydrous potassium carbonate (K2CO3) (molar ratio of 1-2:1 relative to the phenolate) and a catalyst such as butanol or triethylamine.
-
Pressurize the autoclave with carbon dioxide (CO2) to 5.0-6.0 MPa.
-
Heat the mixture to 130-140°C with constant stirring. Maintain the pressure and temperature for the duration of the reaction as CO2 is consumed.
-
After the reaction is complete, cool the autoclave, release the pressure, and acidify the reaction mixture to precipitate the 3,6-dichlorosalicylic acid product.
-
Filter, wash, and dry the product.
Step 2: O-Methylation to form Dicamba
-
Methylation Reaction: In a suitable reactor, dissolve the 3,6-dichlorosalicylic acid obtained from the previous step in an alkaline solution.
-
Introduce a methylating agent, such as chloromethane (CH3Cl), into the reactor. The molar ratio of chloromethane to the salicylic (B10762653) acid derivative is typically between 1:1 and 3.5:1.
-
Heat the reaction mixture to 70-100°C under the action of a catalyst.
-
Work-up: After the reaction is complete, perform saponification followed by acidification to obtain the final product, 3,6-dichloro-2-methoxybenzoic acid (Dicamba).
-
The crude product can be purified by recrystallization from a suitable solvent like a water/xylene mixture to achieve high purity.[1]
Quantitative Data for Dicamba Synthesis
| Parameter | Step 1: Carboxylation | Step 2: O-Methylation | Overall | Reference |
| Starting Material | 2,5-Dichlorophenol | 3,6-Dichlorosalicylic Acid | 2,5-Dichlorophenol | [2] |
| Key Reagents | KOH, CO2, K2CO3 | Chloromethane | - | [2] |
| Reaction Conditions | 130-140°C, 5.0-6.0 MPa | 70-100°C, Alkaline | - | [2] |
| Yield | High (not specified) | >97 mole % | High | [1] |
| Purity (Initial) | - | 98.0% | - | [1] |
| Purity (after Recrystallization) | - | >99.5% | >99.5% | [1] |
Part 2: Synthesis of 6-amino-6-oxohexanoic acid (Adipic Acid Monoamide)
6-amino-6-oxohexanoic acid is the mono-amide derivative of adipic acid. A straightforward method for its preparation involves the reaction of adipic anhydride (B1165640) with ammonia.
Synthesis Pathway of 6-amino-6-oxohexanoic acid
Experimental Protocol
-
Preparation of Cyclic Adipic Anhydride: Start with polymeric adipic anhydride, which can be formed from the dehydration of adipic acid. Depolymerize the polymeric anhydride, often with the aid of a catalyst, to form the more reactive cyclic monomeric adipic anhydride. This step may involve distillation to purify the cyclic anhydride.
-
Amination: Dissolve the cyclic monomeric adipic anhydride in a suitable solvent.
-
Slowly add a source of ammonia, such as ammonium hydroxide, to the solution while stirring. The reaction is typically carried out at a controlled temperature to prevent the formation of the diamide (B1670390) byproduct.
-
The reaction opens the anhydride ring, forming the mono-amide and a carboxylic acid at the other end.
-
Work-up: After the reaction is complete, the product, 6-amino-6-oxohexanoic acid, can be isolated by acidification and subsequent crystallization or chromatographic purification.
Part 3: Synthesis of this compound
The final step is the conjugation of Dicamba and 6-amino-6-oxohexanoic acid via an amide bond. This is a standard peptide coupling reaction where the carboxylic acid of Dicamba is activated to react with the primary amine of the linker.
Conjugation Pathway
Experimental Protocol
-
Activation of Dicamba: Dissolve Dicamba in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a coupling agent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions. The molar ratio of Dicamba:EDC:HOBt is typically 1:1.2:1.2.
-
Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours to allow for the formation of the activated ester intermediate.
-
Coupling Reaction: In a separate flask, dissolve 6-amino-6-oxohexanoic acid in the same anhydrous solvent, possibly with the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize any salts and facilitate the reaction.
-
Slowly add the solution of the linker and base to the activated Dicamba solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, filter off any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
The solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may involve acid-base extraction to remove unreacted starting materials and coupling reagents.
-
The final product, this compound, is purified using techniques such as column chromatography or recrystallization.
Quantitative Data for Amide Coupling (Illustrative)
| Parameter | Value/Condition | Reference |
| Starting Materials | Dicamba, 6-amino-6-oxohexanoic acid | General Protocol |
| Coupling Reagents | EDC, HOBt | [3] |
| Solvent | Anhydrous DMF or DCM | General Protocol |
| Base | DIPEA | [4] |
| Reaction Time | 12-24 hours | General Protocol |
| Temperature | 0°C to Room Temperature | General Protocol |
| Expected Yield | Moderate to Excellent (e.g., 60-90%) | [3] |
| Purification | Column Chromatography | General Protocol |
Conclusion
References
- 1. US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA) - Google Patents [patents.google.com]
- 2. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
"Dicamba-6-amino-6-oxohexanoic acid" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Dicamba-6-amino-6-oxohexanoic acid. This compound is a hapten derivative of the herbicide Dicamba, designed for the development of immunoassays. This document outlines the theoretical chemical properties, a detailed representative synthesis protocol, and the logical framework for its application in immunochemical detection methods.
Introduction
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for the control of broadleaf weeds.[1] Monitoring its presence in the environment and agricultural products is crucial. Immunoassays offer a rapid, sensitive, and high-throughput method for detecting small molecules like Dicamba. However, as a small molecule, Dicamba is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit an immune response. This compound serves as a key intermediate in this process, acting as a hapten with a linker arm to facilitate conjugation. The 6-amino-6-oxohexanoic acid moiety provides a spacer that presents the Dicamba molecule to the immune system, enhancing the generation of specific antibodies.
Chemical Structure and Properties
The structure of this compound involves the formation of an amide bond between the carboxylic acid group of Dicamba and the amino group of a 6-amino-6-oxohexanoic acid derivative.
Table 1: Chemical Properties of Constituent Molecules
| Property | Dicamba | 6-Aminocaproic Acid (a related precursor) |
| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid | 6-aminohexanoic acid |
| CAS Number | 1918-00-9[1] | 60-32-2 |
| Molecular Formula | C₈H₆Cl₂O₃[1] | C₆H₁₃NO₂ |
| Molar Mass | 221.03 g/mol [1] | 131.17 g/mol |
| Melting Point | 114-116 °C[1] | 207 °C (decomposes) |
| Solubility in Water | Low[1] | Soluble |
Table 2: Predicted Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₆Cl₂N₂O₄ |
| Molar Mass | 363.19 g/mol |
| Physical Form | Expected to be a solid |
| Solubility | Dependent on salt form, likely soluble in organic solvents like DMF, DMSO |
Chemical Structure Diagram
Caption: Structure of this compound.
Experimental Protocols
The synthesis of this compound as a hapten involves a multi-step process. The following is a representative protocol based on established methods for hapten synthesis.[2][3][4]
Synthesis of an Activated Dicamba Ester
This initial step activates the carboxylic acid group of Dicamba to facilitate amide bond formation.
Materials:
-
Dicamba
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve Dicamba (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Remove the DCU precipitate by filtration. The resulting filtrate contains the activated Dicamba-NHS ester and is used directly in the next step.
Conjugation to the Linker
This step forms the amide bond between the activated Dicamba and the amino group of the linker molecule.
Materials:
-
Filtrate containing Dicamba-NHS ester
-
6-Aminocaproic acid (or a derivative thereof)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous DMF
Procedure:
-
Dissolve 6-aminocaproic acid (1 equivalent) in anhydrous DMF.
-
Add TEA (1.5 equivalents) to the solution to deprotonate the amino group.
-
Slowly add the Dicamba-NHS ester filtrate to the 6-aminocaproic acid solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the final product, this compound.
Characterization
The structure and purity of the synthesized hapten should be confirmed by analytical techniques.
Table 3: Analytical Characterization Methods
| Method | Purpose |
| ¹H NMR | To confirm the presence of protons from both the Dicamba and the linker moieties and to verify the structure. |
| Mass Spectrometry | To confirm the molecular weight of the final product. |
| HPLC | To determine the purity of the final product. |
Experimental Workflow Diagram
References
- 1. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantitative test strip [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantitative test strip - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of Dicamba and the Postulated Role of 6-amino-6-oxohexanoic acid in a Hypothetical Conjugate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Dicamba-6-amino-6-oxohexanoic acid" is not a recognized or commercially available herbicide. This guide details the established mechanism of action of the herbicide Dicamba and provides a scientifically-grounded hypothesis on the potential role of a 6-amino-6-oxohexanoic acid moiety if conjugated to Dicamba.
Executive Summary
Dicamba is a selective, systemic herbicide widely used for the control of broadleaf weeds.[1][2][3] Its mode of action is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2][4][5][6][7] At herbicidal concentrations, Dicamba overwhelms the plant's natural auxin signaling pathways, leading to rapid, uncontrolled cell growth and, ultimately, plant death.[3][6][8][9] This guide elucidates the core molecular mechanism of Dicamba, from receptor binding to downstream physiological effects. Furthermore, we explore the hypothetical role of 6-amino-6-oxohexanoic acid as a potential conjugate, postulating its influence on the herbicide's activity.
The Core Mechanism of Action: Dicamba as a Synthetic Auxin
Dicamba's herbicidal activity is rooted in its ability to function as a potent and persistent mimic of the plant hormone auxin.[5][7] Unlike the tightly regulated endogenous auxin, Dicamba is not easily metabolized by susceptible plants, leading to a sustained and overwhelming hormonal signal.[10]
The Auxin Signaling Pathway and Dicamba's Intervention
The canonical auxin signaling pathway involves a trio of key protein families:
-
TIR1/AFB F-box proteins: These are the primary auxin receptors.[11][12][13]
-
Aux/IAA transcriptional repressors: These proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).[4][13]
-
Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.[13]
In the absence of high auxin levels, Aux/IAA proteins repress ARF activity, keeping auxin-responsive genes switched off. When natural auxin (or a synthetic mimic like Dicamba) is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[11] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[13] The degradation of the Aux/IAA repressor liberates the ARF, which can then activate the transcription of a host of genes responsible for cell growth and development.[13]
Dicamba hijacks this natural pathway. By binding to the TIR1/AFB receptors, it triggers the continuous degradation of Aux/IAA repressors, leading to the constitutive activation of ARFs and the overexpression of auxin-responsive genes.[14] This results in a cascade of physiological disruptions, including:
-
Epinasty (twisting and curling of stems and leaves).[15]
-
Disruption of vascular tissue, leading to impaired transport of water and nutrients.[3]
-
Stimulation of ethylene (B1197577) production, which can exacerbate senescence.[15]
-
Inhibition of photosynthesis.[2]
Ultimately, these chaotic and unsustainable growth patterns exhaust the plant's resources, leading to its death.[3]
The Hypothetical Role of 6-amino-6-oxohexanoic acid
While "this compound" is not a known compound, we can hypothesize the function of the 6-amino-6-oxohexanoic acid moiety based on its chemical properties. 6-aminohexanoic acid (also known as 6-aminocaproic acid) is a flexible, aliphatic chain with amino and carboxylic acid functional groups.[16][17] In biological and chemical contexts, such molecules are often used as "linkers" or "spacers" to connect two different molecular entities.[17][18]
If conjugated to Dicamba, the 6-amino-6-oxohexanoic acid could potentially serve several functions:
-
Altered Physicochemical Properties: The linker could modify the solubility, volatility, and soil mobility of Dicamba. This might lead to improved uptake by the plant or altered persistence in the environment.
-
Modified Receptor Binding: The flexible spacer could alter the orientation and affinity of Dicamba for the TIR1/AFB receptor pocket. This could potentially increase or decrease its herbicidal potency.
-
Prodrug Strategy: The conjugate could be designed as a prodrug, where the 6-amino-6-oxohexanoic acid is cleaved off within the plant by specific enzymes to release the active Dicamba molecule. This could enhance selectivity for target weeds over crops if the cleaving enzymes are more active in the weed species.
-
Enhanced Translocation: The linker might facilitate the movement (translocation) of the herbicide throughout the plant via the xylem and phloem.[19]
Further research, including synthesis of the conjugate and extensive bioassays, would be required to validate any of these hypotheses.
Quantitative Data Summary
The available literature focuses primarily on the qualitative aspects of Dicamba's mechanism of action. However, some quantitative data regarding its efficacy and the physiological responses it elicits can be summarized.
| Parameter | Observation | Plant Species | Reference |
| Time to Efficacy | Weed control can be achieved in 7 to 21 days, depending on environmental conditions. | General | [3] |
| Sensitivity | Susceptible broadleaf plants can show growth responses at dosages less than 1/100 of the recommended use rate. | Soybeans | [6] |
| Symptom Onset | In non-tolerant soybeans exposed to drift, symptoms may not appear for 1 to 2 weeks. | Soybeans | [6] |
| Toxicity (LD50) | Not explicitly detailed in the provided search results, but varies by formulation and organism. | N/A | [8] |
| Residual Activity | Can have a soil residual effect for up to 14 days. | General | [2] |
Experimental Protocols
To assess the efficacy and mechanism of a novel herbicide conjugate like "this compound," a series of established experimental protocols would be employed.
Protocol: Whole-Plant Dose-Response Assay
Objective: To determine the herbicidal efficacy (e.g., GR50 - the dose required for 50% growth reduction) of the test compound compared to the parent compound (Dicamba) on a target weed species and a non-target crop species.
Methodology:
-
Plant Propagation: Grow a susceptible broadleaf weed (e.g., Amaranthus palmeri) and a tolerant monocot crop (e.g., Zea mays) in a controlled environment (greenhouse or growth chamber) to the 3-4 leaf stage.
-
Herbicide Preparation: Prepare stock solutions of the test compound and Dicamba. Create a dilution series to cover a range of concentrations expected to produce from 0% to 100% plant mortality. Include a control group treated with the solvent blank.
-
Application: Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage.
-
Incubation: Return the treated plants to the controlled environment and maintain optimal growing conditions.
-
Data Collection: At 14 and 21 days after treatment (DAT), visually assess plant injury on a scale of 0 (no effect) to 100 (complete death). Additionally, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
Data Analysis: Analyze the dry weight data using a non-linear regression model (e.g., log-logistic) to calculate the GR50 value for each compound on each species.
Conclusion
Dicamba's mechanism of action as a synthetic auxin is well-established, involving the hijacking of the plant's natural hormone signaling pathway to induce lethal, uncontrolled growth. The core of this mechanism is the Dicamba-mediated degradation of Aux/IAA transcriptional repressors through the TIR1/AFB receptor pathway. While the specific properties of a "this compound" conjugate remain hypothetical, the addition of such a linker molecule presents intriguing possibilities for modifying the herbicide's physicochemical properties, biological activity, and selectivity. Rigorous experimental validation would be essential to explore these possibilities and determine if such a conjugate could offer advantages over existing herbicide formulations.
References
- 1. Dicamba - Wikipedia [en.wikipedia.org]
- 2. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 3. fbn.com [fbn.com]
- 4. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. delta.audubon.org [delta.audubon.org]
- 6. engeniaherbicide.com [engeniaherbicide.com]
- 7. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 8. Dicamba Technical Fact Sheet [npic.orst.edu]
- 9. usrtk.org [usrtk.org]
- 10. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 11. pnas.org [pnas.org]
- 12. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 16. mdpi.com [mdpi.com]
- 17. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Unveiling "Dicamba-6-amino-6-oxohexanoic acid": A Technical Guide Based on Inferred Applications
Disclaimer: Publicly available scientific literature and patent databases lack specific information regarding the discovery, detailed experimental protocols, and quantitative data for "Dicamba-6-amino-6-oxohexanoic acid." This guide, therefore, provides a comprehensive overview based on the compound's chemical nomenclature, its commercial availability as a hapten, and established principles of synthetic and immunochemistry. The experimental protocols and workflows presented are hypothetical, representing standard methodologies for compounds of this nature.
Executive Summary
"this compound" is understood to be a derivative of the well-known herbicide, dicamba (B1670444). Its chemical name strongly suggests the conjugation of dicamba to a 6-amino-6-oxohexanoic acid linker. This modification functionalizes the dicamba molecule, likely for the purpose of covalent attachment to larger molecules, such as carrier proteins. Such structures are commonly synthesized as haptens to elicit an immune response and generate specific antibodies for research or diagnostic applications. This guide will delve into the background of the parent compound, dicamba, propose a synthetic pathway for its functionalized derivative, and outline its probable application in immunotechnology.
Background: The Parent Compound - Dicamba
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide first registered for use in the United States in 1967.[1] It is primarily used to control broadleaf weeds in agriculture, particularly in grain crops and turf areas.[1][2]
Mechanism of Action
Dicamba is a synthetic auxin.[1][3] It mimics natural plant growth hormones, leading to uncontrolled and abnormal cell growth in susceptible plants. This disrupts normal physiological processes, such as protein synthesis, cell division, and transpiration, ultimately causing the plant's death.[2]
Physicochemical Properties of Dicamba
A summary of the key physicochemical properties of dicamba is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid | [1] |
| Molecular Formula | C₈H₆Cl₂O₃ | [3] |
| Molecular Weight | 221.04 g/mol | [3] |
| Appearance | White solid | [3] |
| Melting Point | 114-116 °C | [3] |
| Solubility | Soluble in ethanol, acetone, and other ketones. | [3] |
Hypothetical Synthesis of "this compound"
The synthesis of "this compound" would involve the formation of a stable amide bond between the carboxylic acid group of dicamba and the amino group of a suitable linker.[4][5][6][7] A plausible linker, based on the compound's name, is a derivative of 6-aminohexanoic acid. The "6-oxo" suggests the presence of an amide on the other end of the C6 chain, but for the purpose of creating a functionalized hapten, a more direct linkage is often employed. A common strategy is to use a linker with a terminal amine group for conjugation to the carboxylic acid of the hapten.
Proposed Synthetic Workflow
The proposed synthesis involves the activation of the carboxylic acid on dicamba, followed by nucleophilic attack by the amine of the linker. This is a standard and widely used method for amide bond formation in organic chemistry.[6]
Caption: Hypothetical workflow for the synthesis of "this compound".
Experimental Protocol: Amide Coupling
This protocol is a generalized representation of a standard amide coupling reaction.
Objective: To synthesize "this compound" via amide bond formation.
Materials:
-
Dicamba
-
6-aminohexanoic acid ethyl ester (or similar protected linker)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Activation of Dicamba: Dissolve dicamba and NHS in anhydrous DMF. Cool the solution in an ice bath. Add a solution of DCC in anhydrous DMF dropwise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Coupling Reaction: To the filtrate containing the activated dicamba-NHS ester, add a solution of the 6-aminohexanoic acid derivative in anhydrous DMF. Stir the reaction at room temperature for 24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.
-
(Optional) Deprotection: If a protected linker was used (e.g., an ester), perform the appropriate deprotection step (e.g., saponification) to yield the final carboxylic acid.
-
Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Hypothetical Reaction Components and Conditions
| Component/Condition | Description | Purpose |
| Dicamba | Starting material | The hapten molecule to be functionalized. |
| 6-Aminohexanoic Acid Derivative | Starting material | Provides the linker with a terminal amine. |
| DCC/NHS | Coupling reagents | Activates the carboxylic acid for amide bond formation.[6] |
| DMF | Solvent | Anhydrous polar aprotic solvent suitable for the reaction. |
| Room Temperature | Reaction Temperature | A common temperature for amide coupling reactions. |
| Column Chromatography | Purification Method | To isolate the desired product from unreacted starting materials and byproducts. |
Inferred Application: Hapten for Antibody Production
The designation of "this compound" as a hapten by chemical suppliers strongly suggests its use in immunology.[8][9] Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein.[10] The linker arm (the 6-amino-6-oxohexanoic acid moiety) serves to space the hapten away from the carrier protein, facilitating its recognition by the immune system.[11]
Workflow for Antibody Production
The general workflow for producing antibodies against a small molecule like dicamba using a hapten-carrier conjugate is well-established.[12][13][14]
Caption: A standard workflow for the production of monoclonal antibodies using a hapten.
Potential Uses of Anti-Dicamba Antibodies
Antibodies generated against dicamba could be valuable tools for:
-
Environmental Monitoring: Developing sensitive immunoassays (like ELISA) to detect and quantify dicamba residues in soil, water, and food samples.
-
Food Safety: Ensuring compliance with maximum residue limits for dicamba in agricultural products.
-
Toxicology Research: Studying the pharmacokinetics and metabolism of dicamba.
Signaling Pathways
There is no information available regarding any signaling pathways directly involving "this compound." The parent compound, dicamba, acts as a synthetic auxin, thus interacting with the auxin signaling pathway in plants, which involves TIR1/AFB receptors and leads to the degradation of Aux/IAA transcriptional repressors. However, the modified compound is designed for immunological applications and is not intended to have herbicidal activity itself.
Conclusion
While direct experimental data on "this compound" is not publicly available, its chemical structure and commercial classification as a hapten allow for a well-founded technical overview. It is a functionalized derivative of the herbicide dicamba, likely synthesized to facilitate the production of specific antibodies. These antibodies would be valuable reagents for the development of immunoassays for environmental and food safety monitoring of dicamba. The synthetic and immunological workflows presented in this guide are based on established, robust methodologies in chemistry and biology.
References
- 1. Dicamba - Wikipedia [en.wikipedia.org]
- 2. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 3. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Amide - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Spectroscopic and Analytical Profile of Dicamba-6-amino-6-oxohexanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of "Dicamba-6-amino-6-oxohexanoic acid." Due to the absence of publicly available experimental data for this specific derivative, this document presents a predictive analysis based on the known spectroscopic data of the parent compound, Dicamba, and established principles of organic spectroscopy. The guide includes hypothetical Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, presented in structured tables for clarity. Detailed, generalized experimental protocols for acquiring such data are also provided. Furthermore, this guide features diagrams generated using the DOT language to illustrate the compound's structure and a representative analytical workflow. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this novel compound.
Introduction
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide. The functionalization of Dicamba with a 6-amino-6-oxohexanoic acid moiety is a theoretical modification that could be explored to alter its biological activity, solubility, or other physicochemical properties. This guide focuses on the predicted spectroscopic signature of this novel derivative, providing a valuable reference for its potential synthesis and identification.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR, MS, and IR data for "this compound." These predictions are based on the known spectral data of Dicamba and the expected influence of the added 6-amino-6-oxohexanoic acid chain.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | d, J ≈ 8 Hz | 1H | Ar-H |
| ~7.10 | d, J ≈ 8 Hz | 1H | Ar-H |
| ~6.80 | t, J ≈ 6 Hz | 1H | -NH-CO- |
| ~3.90 | s | 3H | -OCH₃ |
| ~3.30 | q, J ≈ 7 Hz | 2H | -CH₂-NH- |
| ~2.30 | t, J ≈ 7 Hz | 2H | -CO-CH₂- |
| ~1.70 | m | 2H | -CH₂- |
| ~1.55 | m | 2H | -CH₂- |
| ~1.40 | m | 2H | -CH₂- |
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~173 | Amide Carbonyl (-NH-C O-) |
| ~168 | Carboxylic Acid Carbonyl (-C OOH) |
| ~155 | Ar-C-OCH₃ |
| ~134 | Ar-C-Cl |
| ~132 | Ar-C-Cl |
| ~130 | Ar-CH |
| ~128 | Ar-C-COOH |
| ~125 | Ar-CH |
| ~62 | -OC H₃ |
| ~40 | -C H₂-NH- |
| ~36 | -CO-C H₂- |
| ~30 | -C H₂- |
| ~28 | -C H₂- |
| ~25 | -C H₂- |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electrospray Ionization (ESI)
| m/z (Mass-to-Charge Ratio) | Ion |
| [M+H]⁺ | Predicted exact mass + 1 |
| [M-H]⁻ | Predicted exact mass - 1 |
| [M+Na]⁺ | Predicted exact mass + 23 |
Note: The exact mass of this compound (C₁₅H₁₇Cl₂NO₅) is approximately 377.0433 g/mol . The characteristic isotopic pattern of two chlorine atoms (a 3:1 ratio for [M] and [M+2] peaks) would be a key feature in the mass spectrum.
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (carboxylic acid), N-H stretch (amide) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (carboxylic acid) |
| ~1650 | Strong | C=O stretch (amide I) |
| ~1550 | Medium | N-H bend (amide II) |
| 1470-1430 | Medium | C=C stretch (aromatic) |
| 1250-1000 | Strong | C-O stretch (ether, carboxylic acid) |
| 800-600 | Strong | C-Cl stretch |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid "this compound" sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the instrument (typically around 4-5 cm).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL for analysis.
-
-
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a standalone quadrupole, time-of-flight (TOF), or a hybrid instrument (e.g., Q-TOF, Orbitrap).
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve stable and efficient ionization.
-
Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺, [M-H]⁻) and any common adducts ([M+Na]⁺, [M+K]⁺).
-
Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Visualization of Structure and Workflow
Molecular Structure
Caption: Molecular structure of this compound.
Analytical Workflow
Caption: General workflow for the synthesis and analysis of the target compound.
An In-depth Technical Guide on the Potential Research Applications of "Dicamba-6-amino-6-oxohexanoic acid"
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Dicamba-6-amino-6-oxohexanoic acid" is not found in the currently available scientific literature. This document, therefore, presents a hypothetical exploration of its potential research applications based on the known properties of its constituent moieties: Dicamba (B1670444) and 6-amino-6-oxohexanoic acid. The experimental protocols and data provided are illustrative and intended to serve as a foundational guide for potential future research.
Executive Summary
This technical guide outlines the prospective research applications of the novel conjugate molecule, this compound. By linking the herbicidal properties of Dicamba with the biocompatible and biodegradable nature of a 6-amino-6-oxohexanoic acid linker, this compound presents a unique platform for a range of applications, from targeted drug delivery and controlled release systems to novel agrochemical formulations. This document provides a comprehensive overview of its potential mechanisms of action, detailed experimental protocols for its synthesis and evaluation, and structured data tables for the interpretation of hypothetical experimental outcomes.
Introduction to the Constituent Moieties
Dicamba: A Synthetic Auxin Herbicide
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective and systemic herbicide that controls annual and perennial broadleaf weeds.[1][2] Its primary mechanism of action involves mimicking the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth, which ultimately results in senescence and cell death.[1][2][3][4] Dicamba is absorbed by the leaves, stems, and roots of plants and is translocated throughout the plant.[2][5] While highly effective, concerns exist regarding its potential for spray drift and off-target damage to non-resistant crops.[1][6]
6-amino-6-oxohexanoic acid: A Biocompatible Linker
6-amino-6-oxohexanoic acid, also known as adipamic acid, is a derivative of adipic acid and a structural analog of 6-aminohexanoic acid (ε-aminocaproic acid).[7] 6-aminohexanoic acid is a synthetic lysine (B10760008) derivative used clinically as an antifibrinolytic agent to control bleeding.[8][9][10][11] Its flexible and hydrophobic nature makes it a valuable structural element in peptide synthesis and as a linker in biologically active molecules. Its biocompatibility and biodegradability make it an attractive component for drug delivery systems and biodegradable polymers.
Potential Research Applications of this compound
The conjugation of Dicamba to 6-amino-6-oxohexanoic acid could yield a molecule with novel properties and a range of potential research applications.
Targeted Herbicide Delivery
By modifying the physicochemical properties of Dicamba, the 6-amino-6-oxohexanoic acid linker could be used to develop targeted and controlled-release herbicide formulations. This could potentially reduce the required application rates and mitigate the risk of off-target drift.
Prodrug Development for Targeted Cancer Therapy
The synthetic auxin properties of Dicamba could be explored for their potential cytotoxic effects on rapidly dividing cancer cells. The 6-amino-6-oxohexanoic acid linker could be designed to be cleaved by specific enzymes overexpressed in the tumor microenvironment, leading to the targeted release of the active Dicamba moiety.
Development of Novel Antimicrobial Agents
Derivatives of 6-aminohexanoic acid have been shown to enhance the antimicrobial and antibiofilm activities of peptides.[12] The Dicamba conjugate could be investigated for its potential to disrupt bacterial cell membranes or other essential processes.
Hypothetical Experimental Section
This section outlines detailed methodologies for the synthesis and evaluation of "this compound."
Synthesis of this compound
Objective: To synthesize this compound via a two-step process involving the activation of Dicamba's carboxylic acid group followed by amidation with 6-amino-6-oxohexanoic acid.
Materials:
-
Dicamba
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
6-amino-6-oxohexanoic acid[7]
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Protocol:
-
Activation of Dicamba:
-
Dissolve Dicamba (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the solution at 0°C.
-
Allow the reaction to stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the Dicamba acid chloride.
-
-
Amidation Reaction:
-
Dissolve 6-amino-6-oxohexanoic acid (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM in a separate flask.
-
Slowly add the Dicamba acid chloride solution dropwise to the 6-amino-6-oxohexanoic acid solution at 0°C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
In Vitro Herbicide Efficacy Assay
Objective: To evaluate the herbicidal activity of this compound on a model broadleaf weed species (e.g., Arabidopsis thaliana).
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) agar (B569324) plates
-
Dicamba (positive control)
-
This compound
-
DMSO (solvent)
-
Growth chamber
-
Stereomicroscope
Protocol:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds with 70% ethanol (B145695) for 1 minute, followed by 10% bleach for 10 minutes, and then rinse with sterile water three times.
-
Resuspend the seeds in sterile 0.1% agarose (B213101) and plate them on MS agar plates.
-
-
Herbicide Treatment:
-
Prepare stock solutions of Dicamba and this compound in DMSO.
-
Incorporate different concentrations of the test compounds into the MS agar medium before pouring the plates. Ensure the final DMSO concentration is below 0.1%.
-
Include a solvent control (DMSO only) and a no-treatment control.
-
-
Incubation and Observation:
-
Stratify the plates at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
Observe and record the germination rate, root length, and overall plant phenotype at regular intervals (e.g., 3, 5, and 7 days post-germination).
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for both compounds based on root growth inhibition.
-
Statistically analyze the data using appropriate methods (e.g., ANOVA).
-
Cytotoxicity Assay on Cancer Cell Lines
Objective: To assess the cytotoxic potential of this compound on human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293).
Materials:
-
HeLa, MCF-7, and HEK293 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for 48 or 72 hours in the CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value for each compound on each cell line.
-
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data from the proposed experiments.
Table 1: Herbicidal Activity of Dicamba and this compound on Arabidopsis thaliana
| Compound | Concentration (µM) | Root Length (mm, Mean ± SD) | Inhibition (%) |
| Control | 0 | 25.2 ± 1.8 | 0 |
| Dicamba | 1 | 18.9 ± 1.5 | 25 |
| 5 | 9.8 ± 1.1 | 61 | |
| 10 | 4.1 ± 0.8 | 84 | |
| This compound | 1 | 22.1 ± 2.0 | 12 |
| 5 | 15.3 ± 1.7 | 39 | |
| 10 | 8.7 ± 1.2 | 65 |
Table 2: Cytotoxicity (IC₅₀ in µM) of this compound on Human Cell Lines after 48h Treatment
| Compound | HeLa | MCF-7 | HEK293 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 5.4 ± 0.6 |
| This compound | 55.3 ± 4.7 | 72.1 ± 6.3 | >100 |
Visualizations of Signaling Pathways and Workflows
Proposed Mechanism of Action for Targeted Release
Caption: Targeted release of active Dicamba in a tumor microenvironment.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis of this compound.
Conclusion
The hypothetical molecule, this compound, represents a promising scaffold for the development of novel compounds with diverse research applications. The conjugation of a known herbicide with a biocompatible linker opens up avenues for creating more targeted and effective agrochemicals, as well as exploring its potential in medicinal chemistry. The experimental protocols and conceptual frameworks provided in this guide are intended to stimulate further research into this and similar conjugate molecules. Further investigation is warranted to synthesize and characterize this compound and to validate its potential biological activities.
References
- 1. Dicamba - Wikipedia [en.wikipedia.org]
- 2. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 3. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fbn.com [fbn.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Evaluating methods and factors that affect dicamba volatility - Advances in Weed Science [awsjournal.org]
- 7. synchem.de [synchem.de]
- 8. Bronchoscopic delivery of aminocaproic acid as a treatment for pulmonary bleeding: A case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Aminocaproic Acid / Products / American Regent [americanregent.com]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary In-Vitro Evaluation of Dicamba-6-amino-6-oxohexanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, publicly accessible, peer-reviewed literature detailing specific in-vitro studies on "Dicamba-6-amino-6-oxohexanoic acid" is scarce. This guide is therefore constructed based on the chemical nature of the compound, its known classification as a hapten, and established methodologies for the in-vitro characterization of similar chemical entities. The experimental protocols and data presented are illustrative and intended to serve as a foundational framework for future research.
Introduction
This compound is a chemical conjugate that combines the herbicide Dicamba with a 6-amino-6-oxohexanoic acid linker. This structure strongly suggests its primary application as a hapten . Haptens are small molecules that can elicit an immune response only when attached to a larger carrier protein. The 6-amino-6-oxohexanoic acid component provides a carboxylic acid functional group, which is typically activated to facilitate covalent linkage to carrier proteins (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) for immunization and antibody production.
Preliminary in-vitro studies of such a compound are critical to understand its intrinsic biological activity, cytotoxicity, and its potential for immunological applications. This guide outlines the essential steps for a preliminary in-vitro assessment.
Hypothetical Synthesis and Characterization
A plausible synthetic route would involve the acylation of 6-amino-6-oxohexanoic acid with an activated derivative of Dicamba.
Proposed Synthesis Workflow
Caption: Hypothetical workflow for the synthesis and purification of this compound.
In-Vitro Experimental Protocols
The primary goals of preliminary in-vitro studies would be to assess cytotoxicity and to confirm the compound's potential as a tool for immunological assays.
General Cell Culture and Maintenance
-
Cell Lines: A panel of cell lines should be used, for example:
-
HEK293 (human embryonic kidney cells) - for general cytotoxicity.
-
HepG2 (human liver cancer cells) - to assess potential hepatotoxicity.
-
RAW 264.7 (mouse macrophage-like cells) - to investigate potential immunomodulatory effects.
-
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Assessment: MTT Assay
This assay determines the effect of the compound on cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media with the media containing the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).
Workflow for Cytotoxicity Screening
Caption: Standard workflow for an in-vitro MTT-based cytotoxicity assay.
Quantitative Data Summary
The following tables represent how data from the described in-vitro studies would be structured.
Table 1: Physicochemical Properties
| Property | Value | Method |
| Molecular Formula | C₁₅H₁₈Cl₂N₂O₅ | - |
| Molecular Weight | 377.22 g/mol | - |
| Purity | >98% (Hypothetical) | HPLC |
| Solubility | To be determined | DMSO, Water |
Table 2: Hypothetical Cytotoxicity Data (IC₅₀ values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HEK293 | >100 | >100 | 95.4 |
| HepG2 | >100 | 88.2 | 76.5 |
| RAW 264.7 | >100 | >100 | >100 |
Note: Values are hypothetical and would need to be determined experimentally. An IC₅₀ > 100 µM is often considered non-cytotoxic in preliminary screenings.
Potential Signaling Pathway Investigation
Should initial studies indicate unexpected bioactivity (e.g., cytotoxicity or immunomodulation), further investigation into underlying signaling pathways would be warranted. Given that the parent compound, Dicamba, has been reported to interact with mitochondrial functions, a potential starting point could be the assessment of mitochondrial health.
Logical Flow for Further Investigation
Caption: Decision-making workflow for investigating potential mechanisms of cytotoxicity.
Conclusion
The preliminary in-vitro study of this compound should focus on establishing a baseline cytotoxicity profile across relevant cell lines. The primary expectation is that the compound will exhibit low intrinsic toxicity, confirming its suitability for use as a hapten in immunological applications. Should any significant biological activity be observed, the experimental framework outlined provides a logical progression for further mechanistic studies. The synthesis, purification, and rigorous characterization of the compound are foundational steps that must precede all biological evaluations.
Initial Toxicity Assessment of "Dicamba-6-amino-6-oxohexanoic acid": A Technical Guide
Disclaimer: No publicly available toxicological data has been identified for the specific compound "Dicamba-6-amino-6-oxohexanoic acid." This document provides a foundational toxicity assessment based on the well-characterized herbicide Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), the parent compound. The toxicological profile of this derivative may differ significantly.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a summary of the known toxicological profile of Dicamba as a surrogate for an initial assessment of its derivative, "this compound."
Acute Toxicity Profile of Dicamba
The acute toxicity of Dicamba has been evaluated across various species and routes of exposure. Overall, it is considered to have low to moderate acute toxicity.
Table 1: Acute Toxicity of Dicamba
| Route of Exposure | Species | Endpoint | Value | Toxicity Classification | Reference |
| Oral | Rat | LD50 | 757 - 1707 mg/kg | Slightly Toxic | [1] |
| Oral | Mouse | LD50 | 1190 mg/kg | Moderately Toxic | [1] |
| Oral | Rabbit | LD50 | 2000 mg/kg | Slightly Toxic | [1] |
| Oral | Guinea Pig | LD50 | 566 - 3000 mg/kg | Moderately Toxic | [1] |
| Dermal | Rat | LD50 | >2000 mg/kg | Low Toxicity | [2] |
| Inhalation | Rat | LC50 | >5.3 mg/L | Very Low Toxicity | [2] |
| Eye Irritation | Rabbit | - | Corrosive | Severe Irritant | [1][3] |
| Skin Irritation | Rabbit | - | Moderate | Moderately Toxic | [2] |
| Dermal Sensitization | Guinea Pig | - | Non-sensitizer | - | [2] |
Symptoms of acute poisoning with Dicamba can include loss of appetite, vomiting, muscle weakness, slowed heart rate, shortness of breath, and effects on the central nervous system[1][3]. Severe eye irritation is a notable hazard[1][3].
Genotoxicity and Carcinogenicity
The genotoxic potential of Dicamba has been investigated in various test systems, with some studies indicating a potential for DNA damage, while its carcinogenicity remains a subject of ongoing research and regulatory review.
Studies have shown that Dicamba can induce DNA damage in vivo and in vitro. It has been observed to increase the unwinding rate of rat liver DNA and induce unscheduled DNA synthesis (UDS) in human peripheral blood lymphocytes in the presence of metabolic activation[4][5]. Furthermore, a slight increase in the frequency of sister chromatid exchanges (SCE) in human lymphocytes has been reported in vitro[4][6]. In transgenic Arabidopsis thaliana plants, Dicamba was found to have a significant effect on the frequency of homologous recombination[7]. Some research suggests that Dicamba-induced DNA lesions could be related to the generation of reactive oxygen species[6][8].
Table 2: Summary of Genotoxicity Studies for Dicamba
| Test System | Endpoint | Result | Reference |
| Rat Liver DNA (in vivo) | DNA Unwinding | Significant increase | [4][5] |
| Human Lymphocytes (in vitro) | Unscheduled DNA Synthesis (UDS) | Induced with metabolic activation | [4][5] |
| Human Lymphocytes (in vitro) | Sister Chromatid Exchange (SCE) | Slight increase | [4][6] |
| Arabidopsis thaliana (in vivo) | Homologous Recombination | Significant effect | [7] |
The U.S. Environmental Protection Agency (EPA) has classified Dicamba as "not likely to be a human carcinogen"[2][9]. However, some epidemiological studies have suggested potential associations between Dicamba exposure and certain types of cancer. An analysis of the Agricultural Health Study (AHS) found that individuals with the highest exposure to Dicamba had an elevated risk of liver and intrahepatic bile duct cancer, as well as chronic lymphocytic leukemia[10][11]. Weak associations with lung and colon cancer have also been observed[2][12].
Reproductive and Developmental Toxicity
Dicamba has been evaluated for its potential to cause reproductive and developmental effects.
-
Reproductive Effects: In a three-generation study with rats, Dicamba did not show any effects on their reproductive capacity[1][13].
-
Developmental Effects: In studies with pregnant rabbits, toxic effects on the mothers, slightly reduced fetal body weights, and increased fetus loss were observed at a dose of 10 mg/kg/day[13]. The No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity in this study was established at 3 mg/kg/day[13]. In rats, maternal toxicity was observed at high doses, but no treatment-related effects were seen in the fetuses[2].
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation of results.
This protocol is a generalized representation based on standard cytogenetic methods.
-
Cell Culture: Whole blood samples are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a mitogen (e.g., phytohemagglutinin) to stimulate lymphocyte division.
-
Exposure: Dicamba, dissolved in a suitable solvent (e.g., DMSO), is added to the cultures at various concentrations. A solvent control and a positive control are included. For studies requiring metabolic activation, a fraction of liver homogenate (S9 mix) is added.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the cultures. During two rounds of DNA replication, BrdU is incorporated into the newly synthesized DNA strands.
-
Harvesting: After an appropriate incubation period (typically 72 hours), a metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.
-
Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed with a methanol/acetic acid solution. The cell suspension is dropped onto clean microscope slides and air-dried.
-
Differential Staining: The slides are treated to induce differential staining of the sister chromatids. This can be achieved using techniques like the fluorescence plus Giemsa (FPG) method.
-
Scoring: Metaphase spreads are examined under a microscope, and the number of SCEs per cell is counted. Statistical analysis is performed to determine if there is a significant increase in SCE frequency in the treated groups compared to the control.
Visualizations
Diagrams are provided to illustrate a hypothetical metabolic pathway and a standard experimental workflow.
Caption: Hypothetical metabolic pathway of Dicamba leading to a conjugated derivative.
Caption: Workflow for the Sister Chromatid Exchange (SCE) assay.
References
- 1. EXTOXNET PIP - DICAMBA [extoxnet.orst.edu]
- 2. Dicamba Technical Fact Sheet [npic.orst.edu]
- 3. Dicamba [bionity.com]
- 4. Evaluation of genotoxic effects of the herbicide dicamba using in vivo and in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of genotoxic effects of the herbicide dicamba using in vivo and in vitro test systems (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxicity of 2,4-D and dicamba revealed by transgenic Arabidopsis thaliana plants harboring recombination and point mutation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity evaluation of 2,4-D, dicamba and glyphosate alone or in combination with cell reporter assays for DNA damage, oxidative stress and unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aglaw.psu.edu [aglaw.psu.edu]
- 10. beyondpesticides.org [beyondpesticides.org]
- 11. hh-ra.org [hh-ra.org]
- 12. usrtk.org [usrtk.org]
- 13. Dicamba - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Dicamba-6-amino-6-oxohexanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide. The conjugation of Dicamba with other molecules, such as amino acids, is a strategy that can be explored for various applications, including the development of novel agrochemicals with altered properties or as part of targeted delivery systems in biological research. This document provides a detailed protocol for the laboratory synthesis of a novel derivative, "Dicamba-6-amino-6-oxohexanoic acid." The synthesis is a multi-step process that involves the initial synthesis of the two primary precursors, Dicamba and 6-amino-6-oxohexanoic acid (also known as adipic acid monoamide), followed by their coupling to form the final product.
The overall synthetic strategy is divided into three main stages:
-
Synthesis of Dicamba: Preparation of 3,6-dichloro-2-methoxybenzoic acid from 2,5-dichlorophenol (B122974).
-
Synthesis of 6-amino-6-oxohexanoic acid: A two-step process starting from adipic acid to form adipic anhydride (B1165640), which is then reacted with ammonia (B1221849) to yield the mono-amide.
-
Coupling Reaction: Formation of an amide bond between Dicamba and 6-amino-6-oxohexanoic acid using a suitable coupling agent.
These protocols are intended to provide a comprehensive guide for the successful synthesis and purification of the target compound.
Experimental Workflow
Figure 1: Overall synthetic workflow for this compound.
Data Presentation: Summary of Quantitative Data
| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1a | 2,5-Dichlorophenol | 1.0 | KOH | 1.0 | Toluene (B28343) | 25 | 1.5 | ~99 |
| 1b | Potassium 2,5-Dichlorophenolate | 1.0 | CO2, K2CO3 | 1.5 | Toluene | 140 | 6 | 85-90 |
| 1c | 3,6-Dichlorosalicylic acid | 1.0 | Chloromethane | 2.0 | Alkaline soln. | 85 | 4 | 90-95 |
| 2a | Adipic Acid | 1.0 | Acetyl Chloride | 2.0 | - | 140 | 2 | 80-85 |
| 2b | Adipic Anhydride | 1.0 | Aq. Ammonia | 1.1 | - | 0-25 | 3 | 75-80 |
| 3 | Dicamba | 1.0 | 6-amino-6-oxohexanoic acid | 1.1 | DMF | 0-25 | 2 | 70-80 |
| HATU | 1.2 | |||||||
| DIPEA | 2.0 |
Experimental Protocols
Stage 1: Synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid)
This protocol is based on established industrial synthesis methods.[1]
1a. Preparation of Potassium 2,5-Dichlorophenolate
-
Materials: 2,5-Dichlorophenol, Potassium Hydroxide (B78521) (KOH), Toluene.
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2,5-dichlorophenol (1.0 eq).
-
Add toluene to dissolve the starting material.
-
Slowly add a stoichiometric amount of potassium hydroxide (1.0 eq) while stirring at room temperature.
-
Continue stirring for 1-2 hours. The formation of the potassium salt is typically quantitative. The resulting solution is used directly in the next step.
-
1b. Carboxylation to form 3,6-Dichlorosalicylic acid
-
Materials: Potassium 2,5-dichlorophenolate solution, anhydrous Potassium Carbonate (K2CO3), Carbon Dioxide (CO2).
-
Procedure:
-
Transfer the toluene solution of potassium 2,5-dichlorophenolate to a high-pressure autoclave.
-
Add powdered anhydrous potassium carbonate (1.0-2.0 eq).
-
Seal the autoclave and introduce carbon dioxide (CO2) to a pressure of 4-6 MPa.
-
Heat the mixture to 100-160 °C with vigorous stirring.
-
Maintain the temperature and pressure for the duration of the reaction, adding more CO2 as needed to maintain pressure.
-
After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO2.
-
Acidify the reaction mixture with HCl to precipitate the 3,6-dichlorosalicylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
1c. Methylation to form Dicamba
-
Materials: 3,6-Dichlorosalicylic acid, Chloromethane, Sodium Hydroxide (NaOH).
-
Procedure:
-
In a suitable reaction vessel, dissolve 3,6-dichlorosalicylic acid (1.0 eq) in an aqueous alkaline solution (e.g., NaOH).
-
Heat the solution to 70-100 °C.
-
Introduce chloromethane (1.0-3.5 eq) under pressure.
-
Maintain the reaction at temperature until completion (monitored by TLC or HPLC).
-
After cooling, acidify the solution with a strong acid (e.g., HCl) to precipitate the Dicamba product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure Dicamba.
-
Stage 2: Synthesis of 6-amino-6-oxohexanoic acid (Adipic acid monoamide)
This protocol involves the formation of a cyclic anhydride followed by aminolysis.
2a. Preparation of Adipic Anhydride
-
Materials: Adipic acid, Acetyl chloride.
-
Procedure:
-
Place adipic acid (1.0 eq) in a round-bottom flask fitted with a reflux condenser.
-
Carefully add acetyl chloride (2.0 eq) to the flask.
-
Heat the mixture to reflux for 2 hours.
-
After cooling, remove the excess acetyl chloride and acetic acid by-product under reduced pressure to yield crude adipic anhydride, which can be used in the next step without further purification.
-
2b. Synthesis of 6-amino-6-oxohexanoic acid
-
Materials: Adipic anhydride, Aqueous ammonia.
-
Procedure:
-
Cool the crude adipic anhydride in an ice bath.
-
Slowly add aqueous ammonia (1.1 eq) with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Acidify the solution with dilute HCl to a pH of approximately 3-4 to precipitate the product.
-
Filter the white solid, wash with a small amount of cold water, and dry to yield 6-amino-6-oxohexanoic acid.
-
Stage 3: Coupling of Dicamba and 6-amino-6-oxohexanoic acid
This protocol utilizes HATU as a coupling agent for efficient amide bond formation.[2][3][4][5][6]
-
Materials: Dicamba, 6-amino-6-oxohexanoic acid, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dicamba (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1-1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve 6-amino-6-oxohexanoic acid (1.1 eq) in a minimum amount of anhydrous DMF.
-
Add the solution of 6-amino-6-oxohexanoic acid dropwise to the activated Dicamba solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final product, this compound.
-
References
- 1. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Dicamba-6-amino-6-oxohexanoic Acid
Introduction
Dicamba-6-amino-6-oxohexanoic acid is a derivative of the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). Unlike Dicamba's primary metabolites, such as 5-hydroxy Dicamba or 3,6-dichlorosalicylic acid (DCSA), this compound is primarily known as a synthetic hapten.[1] Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. Therefore, the primary application for this compound is in the development of immunoassays (like ELISA) for the detection of the parent herbicide, Dicamba, by serving as the immunizing agent to produce specific antibodies.
This document provides detailed application notes and protocols for the analytical detection and quantification of this compound, which is crucial for quality control during its synthesis and for its application in immunoassay development. The proposed primary analytical technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method for the detection of such compounds.
Presumed Chemical Structure:
Based on its nomenclature, the chemical structure of this compound is presumed to be the result of an amide bond formation between the carboxylic acid group of Dicamba and the amino group of 6-aminohexanoic acid.
Application Note: HPLC-MS/MS for the Analysis of this compound
Principle:
This method employs reverse-phase HPLC to separate this compound from other components in the sample matrix. The separated analyte is then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is used to generate ions of the analyte, which are then selected and fragmented. The specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity for quantification. An isotopically labeled internal standard, such as d3-Dicamba, can be used to improve accuracy and precision.
Instrumentation and Reagents:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
-
Reagents:
-
This compound analytical standard
-
Dicamba-[13C6] or d3-Dicamba (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Experimental Protocols
1. Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of water and acetonitrile. Recommended concentrations for a calibration curve are 1, 5, 10, 50, 100, and 500 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the isotopically labeled internal standard (e.g., Dicamba-[13C6]) in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in a 50:50 mixture of water and acetonitrile to a final concentration of 100 ng/mL.
2. Sample Preparation (from a buffered solution):
-
Take 1 mL of the sample solution.
-
Add 10 µL of the 100 ng/mL internal standard working solution.
-
Vortex for 30 seconds.
-
If the sample contains particulates, centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10-10.1 min: 90-10% B
-
10.1-15 min: 10% B
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: To be determined by infusing a standard solution of this compound. Hypothetical transitions are provided in the data table below.
-
Data Presentation
Table 1: HPLC-MS/MS Method Parameters for this compound
| Parameter | Value |
| Analyte | This compound |
| Internal Standard | Dicamba-[13C6] |
| Retention Time (min) | ~ 6.5 |
| Precursor Ion (m/z) | 332.0 (Presumed [M-H]⁻) |
| Product Ion 1 (m/z) | 190.0 (Presumed) |
| Product Ion 2 (m/z) | 146.0 (Presumed) |
| Collision Energy (eV) | 20 (for Product Ion 1), 35 (for Product Ion 2) |
Table 2: Quantitative Performance Data (Hypothetical)
| Parameter | Value |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery (%) | 95 - 105% |
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Caption: Role of this compound as a hapten for immunogen synthesis.
References
Recommended dosage of "Dicamba-6-amino-6-oxohexanoic acid" for cell culture
Application Notes and Protocols for Dicamba (B1670444) in Cell Culture
Disclaimer: The compound "Dicamba-6-amino-6-oxohexanoic acid" as specified in the topic was not found in scientific literature. The following application notes and protocols are based on the established herbicide Dicamba . It is crucial for researchers to verify the identity and purity of their compounds before initiating any cell culture experiments.
Introduction
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a synthetic auxin herbicide widely used in agriculture.[1][2] In laboratory settings, it is utilized in plant cell culture to induce somatic embryogenesis and as a selection agent.[3][4][5] However, studies on mammalian cells have indicated that Dicamba can induce genotoxicity, cytotoxicity, and oxidative stress.[6][7][8] Therefore, determining the appropriate dosage is critical for its application in cell culture research. These notes provide a comprehensive guide to establishing a suitable dosage of Dicamba for in vitro studies.
Mechanism of Action
In plant cells, Dicamba mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual cell death at high concentrations.[1][2] In mammalian cells, one of the proposed mechanisms of toxicity involves the induction of oxidative stress, leading to DNA damage.[6][8] It has been shown to cause a dose-dependent inhibition of mitotic activity and cell cycle progression in human lymphocytes and Chinese hamster ovary (CHO-K1) cells.[6][7][9]
A simplified representation of Dicamba's proposed mechanism of action leading to cytotoxicity in mammalian cells is illustrated below.
Recommended Dosage Data
The optimal dosage of Dicamba is highly dependent on the cell type and the objectives of the experiment. The following table summarizes quantitative data from studies on human lymphocytes. It is important to note that these concentrations should be used as a starting point for determining the optimal dosage for a specific cell line and experimental setup.
| Cell Type | Concentration Range Tested (µg/mL) | Observed Effects | Reference |
| Human Lymphocytes | 10.0 - 500.0 | Progressive dose-related inhibition of mitotic activity.[7][9] | [7][9] |
| Human Lymphocytes | 100.0 - 200.0 | Significant delay in cell-cycle progression and reduction of proliferative rate index.[7][9] | [7][9] |
| Human Lymphocytes | 200.0 | Significant increase in sister chromatid exchange (SCE) frequency.[7] | [7] |
| Human Lymphocytes | 500.0 | Cytotoxicity.[7] | [7] |
| Human Hepatoma (HepG2) | 500.0 | Significant oxidative stress response.[8] | [8] |
Protocols
Protocol 1: Preparation of Dicamba Stock Solution
This protocol describes the preparation of a stock solution of Dicamba.
Materials:
-
Dicamba (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: Determine the mass of Dicamba needed to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Dissolve Dicamba: In a sterile microcentrifuge tube, dissolve the weighed Dicamba powder in the appropriate volume of DMSO or ethanol.[2] Vortex briefly to ensure complete dissolution.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Determination of Optimal Dosage using a Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of Dicamba on a specific cell line and to establish a dose-response curve.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Dicamba stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare Dilutions: Prepare a series of dilutions of the Dicamba stock solution in complete cell culture medium. The concentration range should be based on previously published data (e.g., 10 to 500 µg/mL). Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest Dicamba concentration) and an untreated control.
-
Treatment: Remove the medium from the cells and replace it with the prepared Dicamba dilutions and controls.
-
Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the Dicamba concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
References
- 1. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 2. goldbio.com [goldbio.com]
- 3. 麦草畏 suitable for plant cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 4. 麦草畏 suitable for plant cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.naturalis.fcnym.unlp.edu.ar [api.naturalis.fcnym.unlp.edu.ar]
Application Notes: Dicamba-6-amino-6-oxohexanoic acid as a Molecular Probe for Auxin Signaling Research
Introduction
Dicamba, a synthetic auxin, is a selective herbicide widely used in agriculture to control broadleaf weeds.[1][2] Its mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death.[1][2] Auxins are crucial for numerous plant development processes, and their signaling is tightly regulated through a complex pathway involving the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.[3][4][5][6] Understanding the intricacies of this pathway is vital for developing new herbicides and plant growth regulators.
This document describes the application of a novel molecular probe, "Dicamba-6-amino-6-oxohexanoic acid," for the detailed investigation of the auxin signaling pathway. This probe consists of the Dicamba molecule covalently linked to a 6-amino-6-oxohexanoic acid linker. The linker provides a functional handle for further modifications, such as the attachment of affinity tags (e.g., biotin) for pull-down assays or fluorophores for imaging studies. The use of this probe can facilitate the identification of Dicamba's molecular targets, the characterization of its binding kinetics, and the visualization of its subcellular localization.
Principle of the Molecular Probe
The "this compound" probe is designed to retain the biological activity of Dicamba, allowing it to interact with the auxin signaling machinery. The core principle is to use the Dicamba moiety to target the probe to its biological binding partners, while the linker allows for the attachment of various reporter molecules. This enables researchers to "fish out" target proteins, quantify binding interactions, and observe the probe's behavior within living cells.
Applications
-
Target Identification and Validation: By immobilizing the probe on a solid support, it can be used to isolate and identify binding proteins from plant cell extracts. This is crucial for confirming the known targets of Dicamba and potentially discovering new off-target interactions.
-
Competitive Binding Assays: The probe can be used in competitive binding assays to determine its binding affinity (Ki) for the auxin receptors and to screen for other compounds that bind to the same site.
-
Cellular and Subcellular Localization: A fluorescently labeled version of the probe can be used to visualize its distribution in plant tissues and cells, providing insights into its uptake, transport, and sites of action.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential method for synthesizing the molecular probe.
Materials:
-
Dicamba
-
Thionyl chloride (SOCl₂)
-
6-Aminohexanoic acid
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Activation of Dicamba:
-
Dissolve Dicamba in anhydrous DCM.
-
Slowly add thionyl chloride dropwise at 0°C.
-
Reflux the mixture for 2 hours to form the acyl chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve 6-aminohexanoic acid and TEA in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add the Dicamba acyl chloride (dissolved in DCM) dropwise to the 6-aminohexanoic acid solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Protocol 2: Competitive Binding Assay
Objective: To determine the binding affinity of the probe to auxin receptors.
Materials:
-
This compound probe
-
Radiolabeled auxin (e.g., ³H-IAA)
-
Plant tissue rich in auxin receptors (e.g., Arabidopsis thaliana seedlings)
-
Extraction buffer
-
Scintillation cocktail and counter
Procedure:
-
Protein Extraction:
-
Homogenize plant tissue in ice-cold extraction buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing soluble proteins.
-
Determine the protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
Set up a series of reactions containing a fixed concentration of protein extract and radiolabeled auxin.
-
Add increasing concentrations of the this compound probe (or unlabeled Dicamba as a positive control).
-
Incubate at 4°C for 1-2 hours to reach equilibrium.
-
-
Separation and Quantification:
-
Separate bound from free radiolabeled auxin (e.g., using charcoal-dextran or gel filtration).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabeled auxin against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the probe that inhibits 50% of the specific binding of the radiolabeled auxin).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: Pull-Down Assay for Target Identification
Objective: To identify proteins that bind to the Dicamba probe.
Materials:
-
Biotinylated this compound probe (synthesized by coupling biotin (B1667282) to the carboxylic acid end of the linker)
-
Streptavidin-coated magnetic beads
-
Plant cell lysate
-
Wash and elution buffers
-
Mass spectrometer
Procedure:
-
Probe Immobilization:
-
Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the probe.
-
Wash the beads to remove any unbound probe.
-
-
Protein Binding:
-
Incubate the probe-coated beads with the plant cell lysate.
-
As a negative control, use beads without the probe or beads with an inactive analog.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using an appropriate elution buffer (e.g., containing high salt, low pH, or biotin).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, digest them with trypsin, and analyze the resulting peptides by mass spectrometry to identify the proteins.
-
Protocol 4: Fluorescence Microscopy for Cellular Localization
Objective: To visualize the subcellular localization of the Dicamba probe.
Materials:
-
Fluorescently-labeled this compound probe (e.g., FITC-labeled)
-
Plant samples (e.g., Arabidopsis root tips, tobacco BY-2 cells)
-
Confocal microscope
Procedure:
-
Probe Synthesis:
-
Synthesize a fluorescent version of the probe by coupling a fluorophore (e.g., FITC) to the terminal carboxylic acid of the linker.
-
-
Sample Preparation and Staining:
-
Mount the plant samples in a suitable medium.
-
Incubate the samples with the fluorescent probe at an optimized concentration and for an appropriate duration.
-
-
Control Experiments:
-
Co-incubate the samples with the fluorescent probe and an excess of unlabeled Dicamba to demonstrate the specificity of the fluorescent signal.
-
Image unstained samples to assess autofluorescence.
-
-
Imaging:
-
Visualize the samples using a confocal microscope with the appropriate laser excitation and emission filter settings for the chosen fluorophore.
-
Acquire z-stacks to generate 3D reconstructions of the probe's localization.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clarity and comparison.
Table 1: Competitive Binding Assay Results
| Compound | IC50 (µM) | Ki (µM) |
| Dicamba | 1.5 ± 0.2 | 0.8 ± 0.1 |
| This compound | 2.1 ± 0.3 | 1.2 ± 0.2 |
| Inactive Analog | > 100 | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Top Protein Hits from Pull-Down Assay followed by Mass Spectrometry
| Protein ID | Protein Name | Score | Unique Peptides | Fold Enrichment (Probe vs. Control) |
| AT1G04240 | TIR1 (Transport Inhibitor Response 1) | 258 | 15 | 25.3 |
| AT3G62980 | AFB2 (Auxin Signaling F-Box 2) | 197 | 11 | 18.9 |
| AT4G03190 | AFB5 (Auxin Signaling F-Box 5) | 155 | 9 | 15.1 |
| AT1G15580 | IAA7 (Auxin-Resistant 7) | 120 | 7 | 12.5 |
Fold enrichment is calculated based on spectral counts or peptide intensity.
Visualizations
Signaling Pathway
References
Application of "Dicamba-6-amino-6-oxohexanoic acid" in Herbicide Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Dicamba-6-amino-6-oxohexanoic acid" is a synthetic derivative of the herbicide dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid). While not a naturally occurring metabolite in plants, this compound serves a critical role in the study of herbicide resistance as a hapten . Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. In the context of dicamba, this conjugate is used to generate antibodies that are highly specific for the dicamba molecule. These antibodies are the cornerstone of immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), which are powerful tools for the sensitive and specific detection and quantification of dicamba in various environmental and biological samples.
The ability to accurately measure dicamba concentrations is paramount in herbicide resistance studies for several reasons. It allows researchers to monitor the presence and persistence of the herbicide in soil and water, track its uptake and translocation in both resistant and susceptible plant species, and verify the levels of exposure in experimental settings. Such data is crucial for understanding the environmental fate of dicamba, the efficacy of herbicide applications, and the dynamics of resistance development in weed populations.
Application Notes
The primary application of "this compound" is in the development of immunochemical detection methods for dicamba. By linking dicamba to 6-amino-6-oxohexanoic acid, a spacer arm is introduced that presents the key structural features of the dicamba molecule to the immune system when conjugated to a carrier protein. This facilitates the production of antibodies with high affinity and specificity for the parent herbicide.
Key Applications:
-
Environmental Monitoring: Quantifying dicamba residues in soil, water, and air samples to assess environmental contamination and off-target movement.
-
Herbicide Uptake and Metabolism Studies: Measuring the concentration of dicamba in plant tissues to study the rates of absorption, translocation, and metabolism in both herbicide-resistant and susceptible plants.
-
Residue Analysis in Crops: Determining the levels of dicamba residues in agricultural commodities to ensure they are within regulatory limits.
-
Exposure Assessment: In a broader context, these immunoassays can be adapted for biomonitoring to assess exposure in organisms.
The use of immunoassays developed with haptens like "this compound" offers several advantages over traditional chromatographic methods, including higher throughput, lower cost, and the potential for on-site testing.
Experimental Protocols
Protocol 1: Synthesis of Dicamba-Protein Conjugate for Antibody Production
This protocol describes the general steps for synthesizing the immunogen required for antibody production. The synthesis of "this compound" itself is a multi-step organic synthesis process that is typically performed in a specialized chemistry laboratory.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide
-
Carrier protein (e.g., Bovine Serum Albumin - BSA for immunization, or Ovalbumin - OVA for coating antigen)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and NHS in anhydrous DMF.
-
Add DCC to the solution and stir at room temperature for 4-6 hours to form the NHS-ester.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (e.g., BSA) in PBS.
-
Slowly add the activated this compound solution to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove the unconjugated hapten and byproducts by dialysis against PBS.
-
Dialyze for 2-3 days with several changes of PBS.
-
-
Characterization:
-
Determine the concentration of the conjugate using a protein assay (e.g., BCA assay).
-
Confirm the successful conjugation using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Protocol 2: Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) for Dicamba Detection
This protocol outlines a typical ic-ELISA for the quantification of dicamba in a sample.
Materials:
-
Coating antigen (e.g., Dicamba-OVA conjugate)
-
Anti-dicamba primary antibody (produced using the Dicamba-BSA immunogen)
-
Goat anti-rabbit IgG-HRP (or other suitable secondary antibody-enzyme conjugate)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., PBST with 1% BSA)
-
Sample/Standard dilution buffer (e.g., PBST)
-
Dicamba standard solutions
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen (Dicamba-OVA) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with washing buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with washing buffer.
-
-
Competitive Reaction:
-
Prepare a series of dicamba standard solutions and the unknown samples in dilution buffer.
-
Add 50 µL of the standard or sample to the appropriate wells.
-
Add 50 µL of the diluted anti-dicamba primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate three times with washing buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted secondary antibody-enzyme conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with washing buffer.
-
-
Substrate Reaction:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance against the logarithm of the dicamba concentration.
-
Determine the concentration of dicamba in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation
Table 1: Characteristics of a Typical Anti-Dicamba Antibody Developed Using a Dicamba-Hapten Conjugate
| Parameter | Value |
| Antibody Titer | 1:64,000 |
| IC₅₀ (50% Inhibitory Concentration) | 1.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Linear Working Range | 0.2 - 10 ng/mL |
Table 2: Cross-Reactivity of the Anti-Dicamba Antibody with Related Compounds
| Compound | Structure | Cross-Reactivity (%) |
| Dicamba | 3,6-dichloro-2-methoxybenzoic acid | 100 |
| 3,6-Dichlorosalicylic acid (DCSA) | 3,6-dichloro-2-hydroxybenzoic acid | < 5 |
| 2,4-D | 2,4-dichlorophenoxyacetic acid | < 0.1 |
| MCPP | 2-(2-methyl-4-chlorophenoxy)propionic acid | < 0.1 |
| Benzoic acid | Benzoic acid | < 0.1 |
Note: Data presented are representative and may vary depending on the specific hapten, immunization protocol, and assay conditions.
Mandatory Visualization
Caption: Workflow for the application of "this compound".
Application Notes and Protocols for In Vivo Experiments with Dicamba-6-amino-6-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended as a guiding framework for the in vivo use of "Dicamba-6-amino-6-oxohexanoic acid." As there is limited specific data available for this conjugate, these recommendations are based on the known properties of its constituent parts, Dicamba (B1670444) and 6-amino-6-oxohexanoic acid, as well as general principles of in vivo compound administration. It is imperative that researchers conduct thorough preliminary studies, including dose-ranging and toxicity assessments, to determine the optimal and safe dosage for their specific experimental models and research objectives.
Introduction
This compound is a chemical conjugate that combines the herbicide Dicamba with 6-amino-6-oxohexanoic acid. While Dicamba is a well-characterized synthetic auxin used for weed control, its effects in animal models are less understood, though it has been shown to be a peroxisome proliferator in rats.[1] The 6-amino-6-oxohexanoic acid moiety is a derivative of adipic acid. This conjugate has been described as an immunizing and heterologous hapten, suggesting its potential use in immunological studies.[2] These protocols provide a starting point for investigating the in vivo effects of this compound.
Chemical and Physical Properties
A summary of the relevant properties of the individual components is provided below. The properties of the conjugate may differ and should be determined empirically.
| Property | Dicamba | 6-amino-6-oxohexanoic acid | Notes |
| Molecular Formula | C8H6Cl2O3[3] | C6H11NO3[4][5] | The conjugate's formula will be the sum of these, minus H2O. |
| Molecular Weight | 221.04 g/mol [3] | 145.16 g/mol [4][5] | The conjugate's molecular weight will be approximately 348.18 g/mol . |
| Appearance | White crystalline solid[6][7] | Solid[4] | The appearance of the conjugate should be verified. |
| Solubility | Poorly soluble in water; Soluble in ethanol, acetone[6][7] | Slightly soluble in DMSO and Methanol[4][5] | The solubility of the conjugate must be experimentally determined. A mixture of solvents may be necessary for in vivo formulation. |
Suggested In Vivo Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile and biocompatible formulation of this compound suitable for administration to animal models.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Solubility Testing (Preliminary Step):
-
Before preparing the dosing solution, determine the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol, PEG400) and co-solvent mixtures.
-
-
Preparation of a Stock Solution (Example):
-
Based on solubility testing, weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution by vortexing.
-
-
Preparation of the Dosing Solution (Example for a 10 mg/kg dose in a 20g mouse with 100 µL injection volume):
-
For a 10 mg/kg dose, a 20g mouse requires 0.2 mg of the compound.
-
To achieve a final injection volume of 100 µL, the final concentration of the dosing solution should be 2 mg/mL.
-
Prepare a vehicle solution. A common vehicle for compounds with low water solubility is a mixture of DMSO, PEG400, and saline. A suggested starting ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
To prepare 1 mL of the 2 mg/mL dosing solution, add 20 µL of the 100 mg/mL stock solution to 980 µL of the vehicle.
-
Vortex thoroughly to ensure a homogenous solution.
-
Sterile-filter the final dosing solution using a 0.22 µm syringe filter into a sterile vial.
-
Important Considerations:
-
The final concentration of DMSO should be kept as low as possible (ideally below 10%) to minimize toxicity.
-
The vehicle solution should be tested alone in a control group of animals to account for any effects of the solvents.
-
The stability of the formulation should be assessed if it is not used immediately.
In Vivo Administration
Objective: To administer the formulated this compound to animal models.
Protocol (Example using intraperitoneal injection in mice):
-
Animal Acclimatization:
-
Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
-
Dose Determination:
-
Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and to select appropriate doses for the main experiment. Start with low doses and escalate gradually, monitoring for signs of toxicity.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the prepared dosing solution via intraperitoneal (IP) injection using an appropriate gauge needle (e.g., 27G). The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg).
-
-
Post-Administration Monitoring:
-
Monitor the animals closely for any adverse effects, including changes in weight, behavior, and overall health.
-
Follow the experimental timeline for tissue collection or other endpoint analyses.
-
Potential Signaling Pathway Involvement
Based on the known activity of Dicamba, a potential signaling pathway to investigate in mammalian systems is the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. Dicamba has been shown to be a peroxisome proliferator in rats, suggesting it may activate PPARs.[1]
Caption: Hypothetical activation of the PPAR signaling pathway by the Dicamba conjugate.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo experiment using this compound.
Caption: General workflow for in vivo experiments.
References
- 1. The herbicide dicamba (2-methoxy-3,6-dichlorobenzoic acid) is a peroxisome proliferator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dicamba [webbook.nist.gov]
- 4. 6-AMINO-6-OXO-HEXANOIC ACID CAS#: 334-25-8 [m.chemicalbook.com]
- 5. Cas 334-25-8,6-AMINO-6-OXO-HEXANOIC ACID | lookchem [lookchem.com]
- 6. Dicamba - Wikipedia [en.wikipedia.org]
- 7. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dicamba-6-amino-6-oxohexanoic acid in Environmental Samples using LC-MS/MS
Abstract
This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Dicamba-6-amino-6-oxohexanoic acid. This method is intended for researchers, scientists, and professionals in drug development and environmental analysis. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data and experimental parameters are presented in a clear and structured format to facilitate method implementation and validation.
Introduction
Dicamba is a widely used herbicide for the control of broadleaf weeds. The analysis of its metabolites and derivatives is crucial for environmental monitoring and understanding its metabolic fate. This compound is a potential metabolite or derivative of Dicamba. Due to the polar nature of such acidic compounds, traditional gas chromatography methods often require complex derivatization steps.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a more direct, rugged, and sensitive alternative by eliminating the need for derivatization and utilizing negative mode electrospray ionization (ESI) for optimal sensitivity.[1] This document provides a comprehensive protocol for the analysis of this compound, leveraging established methodologies for similar acidic herbicides.
Experimental
Sample Preparation
A generic sample preparation protocol for soil or foliage samples is outlined below. This procedure should be optimized based on the specific matrix.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of acetonitrile (B52724) fortified with 1% formic acid.
-
Vortex for 1 minute to ensure thorough mixing.
-
Shake mechanically for 15 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
-
Dilution:
For water samples, a solid-phase extraction (SPE) protocol may be more suitable to concentrate the analyte and remove matrix interferences.[2]
Liquid Chromatography
Chromatographic separation is critical for resolving the analyte from matrix components.
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: Phenomenex Kinetex F5, 100 x 2.1 mm, 2.6 µm or a reverse-phase C18 column (100 mm x 4.6 mm, 2.6 µm).[1][3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.[3]
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry
The analysis is performed using a triple quadrupole mass spectrometer in negative ionization mode.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.[1]
-
Ion Source Temperature: 550 °C.
-
Curtain Gas: 35 psi.
-
IonSpray Voltage: -4500 V.
Table 2: MRM Transitions for this compound (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 350.1 | 175.0 | -35 |
| This compound | 350.1 | 219.0 | -25 |
| D3-Dicamba (Internal Standard) | 224.0 | 179.0 | -30 |
Note: The MRM transitions for this compound are hypothetical and should be optimized during method development by infusing a standard of the analyte. D3-Dicamba can be used as an internal standard.[1]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values should be confirmed during method validation.
Table 3: Method Performance Characteristics (Expected)
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Calibration Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | < 0.1 ng/mL[2] |
| Limit of Quantification (LOQ) | < 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of analyte properties and analytical method choice.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in various matrices. The protocol is based on established methods for similar acidic herbicides and offers a solid starting point for method development and validation. The use of an isotopically labeled internal standard is recommended to compensate for matrix effects and ensure accurate quantification.[2] Researchers should perform in-house validation to ensure the method meets the specific requirements of their application.
References
Application Notes and Protocols for Monoclonal Immunoassays Using Dicamba-6-amino-6-oxohexanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for controlling broadleaf weeds.[1] Due to its potential for off-target drift and damage to non-resistant crops, sensitive and rapid detection methods are crucial for environmental monitoring and agricultural management.[1][2] Monoclonal antibody-based immunoassays offer a highly specific and sensitive platform for the detection of dicamba residues.
This document provides detailed application notes and protocols for the development of monoclonal immunoassays for dicamba, with a focus on the use of a specific hapten, "Dicamba-6-amino-6-oxohexanoic acid," for immunogen preparation. The protocols cover hapten synthesis, monoclonal antibody production, and the development of a competitive indirect enzyme-linked immunosorbent assay (ci-ELISA).
Hapten Design and Synthesis: this compound
The development of a highly sensitive and specific immunoassay is critically dependent on the design of the hapten, a small molecule that is conjugated to a carrier protein to elicit an immune response. For dicamba, a common strategy involves introducing a linker arm at a position distal to its key functional groups to ensure that the resulting antibodies recognize the parent molecule. "this compound" is a hapten designed for this purpose, where a six-carbon linker with a terminal carboxylic acid group is attached to the dicamba molecule. This linker facilitates conjugation to carrier proteins like Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay development.
While the precise synthesis of "this compound" is not explicitly detailed in the provided search results, a general protocol for synthesizing similar dicamba haptens with linker arms can be outlined. This typically involves modifying the carboxylic acid group of dicamba to introduce a spacer.
General Protocol for Dicamba Hapten Synthesis
This protocol describes a general strategy for synthesizing a dicamba hapten with a linker arm, which is conceptually similar to "this compound".
Materials:
-
Dicamba
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
6-Aminohexanoic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Thin-layer chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Dicamba: Dissolve dicamba and NHS in anhydrous DMF. Add DCC to the solution and stir at room temperature for several hours to form the NHS-activated dicamba ester. Monitor the reaction by TLC.
-
Coupling with Linker: In a separate flask, dissolve 6-aminohexanoic acid in a sodium bicarbonate solution. Slowly add the NHS-activated dicamba solution to the 6-aminohexanoic acid solution while stirring. Allow the reaction to proceed overnight at room temperature.
-
Purification: Acidify the reaction mixture with HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the "this compound" hapten.
-
Characterization: Confirm the structure of the synthesized hapten using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Monoclonal Antibody Production
The production of monoclonal antibodies (mAbs) with high affinity and specificity for dicamba is a critical step. This involves immunizing mice with a dicamba-hapten-carrier protein conjugate and subsequent hybridoma technology.
Preparation of Immunogen and Coating Antigen
-
Immunogen (Dicamba-BSA conjugate): The synthesized "this compound" hapten is covalently coupled to Bovine Serum Albumin (BSA) using the carbodiimide method. The conjugation ratio (hapten molecules per protein molecule) should be determined, with a typical ratio of 15-25 being effective.
-
Coating Antigen (Dicamba-OVA conjugate): For use in the ELISA, the hapten is conjugated to a different carrier protein, such as Ovalbumin (OVA), to avoid cross-reactivity with the immunizing protein.
Immunization and Hybridoma Production Protocol
-
Immunization: Emulsify the Dicamba-BSA immunogen with an equal volume of Freund's complete adjuvant (for the primary injection) or Freund's incomplete adjuvant (for booster injections). Immunize BALB/c mice subcutaneously with the emulsion. Administer booster injections every 3-4 weeks.
-
Monitoring Immune Response: Collect blood samples from the tail vein a week after each booster injection. Determine the antibody titer in the serum using an indirect ELISA with the Dicamba-OVA coating antigen.
-
Cell Fusion: Select the mouse with the highest antibody titer for hybridoma production. Four days before fusion, administer a final booster injection of the immunogen in saline, intraperitoneally. Harvest spleen cells from the immunized mouse and fuse them with Sp2/0-Ag14 myeloma cells using polyethylene (B3416737) glycol (PEG).
-
Hybridoma Screening and Cloning: Plate the fused cells in 96-well plates containing HAT (hypoxanthine-aminopterin-thymidine) selection medium. Screen the culture supernatants for the presence of anti-dicamba antibodies using an indirect ELISA. Select positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.
-
Antibody Production and Purification: Expand the selected monoclonal hybridoma cell lines in vitro or in vivo (as ascites in mice). Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
Development of a Competitive Indirect ELISA (ci-ELISA)
A competitive immunoassay is a common format for detecting small molecules like dicamba. In a ci-ELISA, free dicamba in the sample competes with the coating antigen (Dicamba-OVA) for binding to a limited amount of monoclonal antibody.
ci-ELISA Protocol
-
Coating: Coat the wells of a 96-well microtiter plate with the Dicamba-OVA conjugate (e.g., 100 µL of 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of dicamba standard or sample solution and 50 µL of the anti-dicamba monoclonal antibody (at a predetermined optimal dilution) to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of HRP-conjugated goat anti-mouse IgG (at an optimal dilution) to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of dicamba in the sample.
Data Presentation and Performance Characteristics
The performance of the developed monoclonal immunoassay should be thoroughly characterized. Key parameters are summarized in the tables below, based on representative data from the literature for dicamba immunoassays.
Table 1: Performance Characteristics of Dicamba Immunoassays
| Assay Type | Antibody Type | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
| Direct Competitive ELISA | Monoclonal | - | 0.24 | [2] |
| Indirect Competitive CLEIA | Polyclonal | 0.874 | - | [1] |
| Indirect Competitive ELISA | Nanobody | 930 | 110 | [3] |
| Competitive Indirect ELISA | Polyclonal | 195,000 | 2,300 | [4] |
CLEIA: Chemiluminescent Enzyme Immunoassay
Table 2: Cross-Reactivity of a Dicamba Nanobody-Based Immunoassay
| Compound | Cross-Reactivity (%) |
| Dicamba | 100 |
| 2,3,6-Trichlorobenzoic acid | 19.23 |
| Other structural analogs | Negligible |
Data from a study on a nanobody-based immunoassay, demonstrating high specificity.[3]
Table 3: Recovery of Dicamba from Spiked Samples
| Sample Matrix | Spiking Level (µg/mL) | Average Recovery (%) |
| Tap Water | 0.4 | 97.8 |
| Tap Water | 4.0 | 102.5 |
| Tap Water | 32.0 | 105 |
| Soil | 4.0 | 100.3 |
| Soil | 40 | 102.7 |
| Soil | 320 | 105 |
Recovery studies are essential for validating the assay's accuracy in different matrices.[3]
Visualizations
Diagram 1: Hapten Synthesis and Immunogen Preparation Workflow
Caption: Workflow for hapten synthesis and immunogen preparation.
Diagram 2: Monoclonal Antibody Production Workflow
Caption: Monoclonal antibody production workflow.
Diagram 3: Competitive Indirect ELISA (ci-ELISA) Principle
Caption: Principle of the competitive indirect ELISA (ci-ELISA).
References
- 1. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of a novel hapten and development of a sensitive monoclonal immunoassay for dicamba analysis in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of an indirect competitive immunoassay for the detection of dicamba based on a highly specific nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an enzyme-linked immunosorbent assay for the detection of dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Dicamba-6-amino-6-oxohexanoic acid in Environmental Water Samples by SPE-LC-MS/MS
Introduction
Dicamba (B1670444) is a widely used herbicide for the control of broadleaf weeds. Its increased application has raised concerns about its potential environmental impact, particularly the contamination of water resources. Dicamba-6-amino-6-oxohexanoic acid is a metabolite of dicamba, and its presence in environmental water samples can serve as an indicator of dicamba usage and degradation. This application note describes a robust and sensitive method for the quantification of this compound in various water matrices using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is incorporated to ensure high accuracy and precision by compensating for matrix effects and variations in extraction recovery.
Analytical Workflow
The analytical workflow for the determination of this compound in environmental water samples is depicted in the following diagram:
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Dicamba-6-amino-6-oxohexanoic acid
Disclaimer: The synthesis of "Dicamba-6-amino-6-oxohexanoic acid" is not widely reported in scientific literature. This guide provides a proposed synthetic route based on established chemical principles for amide bond formation and offers troubleshooting advice for researchers, scientists, and drug development professionals. The information is for research purposes only.
I. Proposed Synthetic Route
The synthesis of this compound can be envisioned as an amide coupling reaction between Dicamba and a suitable amino-functionalized C6 carboxylic acid, such as 6-aminocaproic acid. The core of this synthesis is the formation of a stable amide bond.
Reaction Scheme:
This guide will focus on troubleshooting and optimizing this proposed amide coupling reaction.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of this compound?
Low yields in this amide coupling reaction can stem from several factors:
-
Steric Hindrance: Dicamba is a sterically hindered carboxylic acid, which can make the approach of the amine difficult.[1][2]
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical for activating the carboxylic acid group of Dicamba effectively, especially given its hindered nature.[1][2]
-
Inadequate Reaction Conditions: Factors such as reaction time, temperature, solvent, and the choice of base can significantly impact the yield.[1][3]
-
Moisture: The presence of water can hydrolyze the activated ester intermediate, leading to the regeneration of the starting carboxylic acid and a reduction in yield.[1][3]
-
Side Reactions: Undesirable side reactions can consume starting materials or lead to the formation of impurities that complicate purification.
Q2: Which coupling reagents are recommended for this synthesis?
For sterically hindered carboxylic acids like Dicamba, more powerful coupling reagents are often required.[1][2] Onium salt-based reagents are generally preferred for such challenging couplings.[2]
-
Uronium/Guanidinium-based reagents: HATU, HBTU, and HOTU are highly efficient and known for promoting fast reactions and high yields, even in difficult cases.[2][3][4] COMU is another very reactive option for particularly challenging sequences.[4]
-
Phosphonium-based reagents: Reagents like PyBOP and PyAOP are also effective for sterically demanding couplings.
Q3: What is the optimal order of reagent addition?
For uronium-based coupling reagents like HATU or HOTU, a pre-activation step is highly recommended to avoid side reactions and improve the yield.[3]
-
Dissolve Dicamba in an anhydrous aprotic solvent (e.g., DMF or NMP).
-
Add a non-nucleophilic base (e.g., DIPEA).
-
Add the coupling reagent (e.g., HATU, HOTU) and stir for a few minutes to allow for the formation of the activated ester.
-
Finally, add the 6-aminocaproic acid to the pre-activated mixture.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product by its mass and to monitor the disappearance of reactants.
III. Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inefficient Activation of Dicamba | Switch to a more powerful coupling reagent like HATU, HCTU, or COMU.[2][4] Consider using an additive like HOAt or HOBt, which can enhance the reaction rate and suppress side reactions.[5] |
| Steric Hindrance | Increase the reaction temperature (e.g., to 40-50 °C) to overcome the activation energy barrier, but be cautious of potential side reactions.[3] Prolong the reaction time (e.g., overnight).[3] |
| Presence of Moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3] Ensure all glassware is flame-dried or oven-dried before use. |
| Incorrect Stoichiometry | Optimize the stoichiometry of the reagents. A slight excess of the coupling reagent (1.1-1.2 equivalents) and the amine (1.1-1.2 equivalents) may improve the yield. Use 2-3 equivalents of a non-nucleophilic base like DIPEA.[3] |
| Poor Solubility | Choose a solvent that effectively dissolves all reactants. DMF or NMP are common choices for amide couplings.[3] |
Problem 2: Presence of Multiple Impurities in the Crude Product
| Possible Cause | Troubleshooting Steps |
| Side Reactions | Optimize the reaction time by monitoring with TLC or LC-MS to avoid prolonged reaction times that can lead to byproduct formation.[1] Lower the reaction temperature to minimize side reactions.[1] Ensure the purity of starting materials and reagents. |
| Racemization (if applicable to chiral centers) | While not directly applicable to Dicamba or 6-aminocaproic acid, if chiral molecules were used, reduce the activation time and consider adding a racemization-suppressing additive like HOBt or HOAt.[4][5] |
| Reaction of Base with Coupling Reagent | Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to prevent it from competing with the desired amine.[3][5] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | Perform an aqueous workup. Washing the reaction mixture with a dilute acid (e.g., 1M HCl) can remove unreacted amine and basic byproducts.[1] A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) can remove unreacted Dicamba. |
| Byproducts from the Coupling Reagent | Byproducts from many modern coupling reagents (e.g., tetramethylurea from HATU/HBTU) are water-soluble and can be removed during an aqueous workup.[3] |
| Similar Polarity of Product and Impurities | Optimize the mobile phase for flash column chromatography to achieve better separation. Consider alternative purification techniques like preparative HPLC or crystallization. |
IV. Data Presentation
Table 1: Recommended Coupling Reagents for Hindered Amide Bond Formation
| Coupling Reagent | Characteristics | Common Use Cases |
| HATU/HCTU | Highly reactive, fast coupling, can reduce racemization.[2][4] | Difficult sequences, sterically hindered amino acids.[2][4] |
| HOTU | High reactivity and efficiency, water-soluble byproducts.[3] | General amide synthesis, challenging couplings.[3] |
| COMU | Very high reactivity.[4] | Particularly challenging sequences.[4] |
| DIC/HOBt | Standard, cost-effective.[4] | Routine peptide synthesis, less hindered substrates.[4] |
Table 2: Troubleshooting Summary for Low Yield
| Parameter | Standard Condition | Optimized Condition for Difficult Coupling |
| Coupling Reagent | DIC/HOBt | HATU, HCTU, COMU, HOTU[2][3][4] |
| Equivalents of Amine | 1.0 - 1.1 | 1.1 - 1.5 |
| Equivalents of Coupling Reagent | 1.0 - 1.1 | 1.1 - 1.2[3] |
| Equivalents of Base (DIPEA) | 2.0 | 2.0 - 3.0[3] |
| Solvent | DMF | NMP[3] |
| Temperature | Room Temperature | 40 - 50 °C[3] |
| Reaction Time | 2 - 4 hours | 12 - 24 hours (overnight)[3] |
V. Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Under an inert atmosphere (nitrogen or argon), add Dicamba (1.0 eq) to a flame-dried flask.
-
Dissolve the Dicamba in anhydrous DMF to a concentration of 0.1-0.5 M.
-
Add diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.
-
Add HATU (1.1-1.2 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 10-20 minutes to allow for pre-activation.
-
Add 6-aminocaproic acid (1.1 eq), either as a solid or as a solution in the reaction solvent, to the activated mixture.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water and proceed with an appropriate aqueous workup and purification.
VI. Visualizations
References
Technical Support Center: Overcoming Purification Challenges of "Dicamba-6-amino-6-oxohexanoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis and purification of "Dicamba-6-amino-6-oxohexanoic acid."
Based on its nomenclature, "this compound" is presumed to be a conjugate formed via an amide bond between the carboxylic acid of Dicamba and the amine group of a 6-amino-6-oxohexanoic acid linker. The purification challenges are therefore addressed in the context of a typical amide coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting materials (Dicamba and 6-amino-6-oxohexanoic acid), byproducts from the coupling reagents (e.g., dicyclohexylurea (DCU) if DCC is used, or water-soluble urea (B33335) byproducts if EDC is used), and potential side products from the reaction. It is also crucial to ensure the purity of the starting materials to avoid carrying over existing impurities.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), particularly with a C18 reverse-phase column, is suitable for determining the percentage of the main component and detecting impurities.[1] Mass Spectrometry (MS) should be coupled with HPLC (LC-MS) to identify the molecular weight of the product and impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities.
Q3: What is the likely cause of low yield after purification?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The amide coupling reaction may not have gone to completion. Monitoring the reaction by TLC or LC-MS is crucial.[1]
-
Product loss during workup: The product may have partial solubility in the aqueous phase during extraction, leading to losses.
-
Product degradation: Amides can be sensitive to acidic or basic conditions, and prolonged exposure during purification might cause decomposition.
-
Suboptimal chromatography: The chosen chromatography conditions may not be effectively separating the product from impurities, leading to the collection of mixed fractions and subsequent loss of pure product.
Q4: How can I remove the urea byproduct from a DCC or EDC coupling reaction?
A4: For DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[2] For EDC, the urea byproduct is water-soluble and can typically be removed by an aqueous wash during the workup.[1][2]
Troubleshooting Guides
Problem 1: Presence of Unreacted Starting Materials Post-Purification
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before initiating workup. Consider extending the reaction time or gently heating if the starting materials are stable under those conditions. |
| Insufficient Equivalents | Use a slight excess (1.1-1.2 equivalents) of the amine component (6-amino-6-oxohexanoic acid) to drive the reaction to completion.[1] |
| Inactive Coupling Agents | Use fresh and properly stored coupling reagents. Carbodiimides like EDC are moisture-sensitive.[1] |
| Co-elution during Chromatography | Optimize the chromatography conditions. Try a different solvent system, a gradient elution, or a different stationary phase (e.g., a different type of silica (B1680970) gel or reverse-phase media). |
Problem 2: Difficulty in Removing Coupling Reagent Byproducts
| Potential Cause | Suggested Solution |
| Inefficient Filtration of DCU (from DCC) | Cool the reaction mixture before filtration to further decrease the solubility of DCU. Wash the filter cake with a small amount of cold solvent. |
| Incomplete Removal of EDC Byproducts | Perform multiple aqueous washes during the workup. An acidic wash can help in removing the water-soluble urea byproduct of EDC.[1] |
| Byproduct Streaking on Silica Gel | If the byproduct is streaking on the column, consider a different purification method such as recrystallization or preparative HPLC. |
Problem 3: Product Appears as a Smear or Multiple Spots on TLC
| Potential Cause | Suggested Solution |
| Product Degradation on Silica | The silica gel may be too acidic. Consider neutralizing the silica gel with a base like triethylamine (B128534) before packing the column, or use a different stationary phase like alumina. |
| Ionic Nature of the Product | If the product has free acidic or basic groups, it may interact strongly with the silica. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the peak shape. |
| Presence of Multiple Isomers or Tautomers | This is less likely for this specific molecule but can be investigated using 2D NMR techniques. |
Experimental Protocols
General Protocol for Amide Coupling and Purification
This protocol describes a general procedure for the synthesis of this compound using EDC and HOBt as coupling agents, followed by purification.
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dicamba (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).[1]
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.[1]
-
-
Coupling:
-
Add 6-amino-6-oxohexanoic acid (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting material (Dicamba) is consumed.
-
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), water, a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes).
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be attempted.[3]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Byproduct | Removal Method | Key Advantages | Key Disadvantages |
| DCC (Dicyclohexyl-carbodiimide) | Dicyclohexylurea (DCU) | Filtration | Inexpensive and effective.[2] | DCU can be difficult to remove completely; potential for racemization.[2] |
| EDC (1-Ethyl-3-(3-dimethylamino-propyl)carbodiimide) | Water-soluble urea | Aqueous extraction | Byproduct is easily removed by washing.[1][2] | More expensive than DCC; moisture sensitive.[1] |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Water-soluble byproducts | Aqueous extraction | High coupling efficiency, low racemization.[4] | Expensive; can be difficult to remove all related impurities. |
| T3P (Propylphosphonic Anhydride) | Water-soluble phosphate (B84403) byproducts | Aqueous extraction | Easy workup; high yields. | Can be more expensive than carbodiimides. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of "this compound".
Caption: Troubleshooting logic for low purity of the final product.
References
Technical Support Center: Improving the Solubility of Dicamba-6-amino-6-oxohexanoic Acid for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with "Dicamba-6-amino-6-oxohexanoic acid" in experimental assays.
Troubleshooting Guide
This section addresses specific issues you may encounter with "this compound" solubility during your experiments.
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer.
This is a common issue known as "antisolvent precipitation," where a compound highly soluble in an organic solvent crashes out when introduced to an aqueous environment.[1]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Intrinsic Aqueous Solubility | 1. Decrease Final Concentration: The simplest first step is to lower the final concentration of the compound in your assay.[1] 2. Incorporate a Co-solvent: Add a water-miscible organic solvent to your final assay buffer.[1][2][3] 3. pH Adjustment: Since the compound contains carboxylic acid groups, increasing the pH of the aqueous buffer can significantly increase solubility.[4][5][6][7][8] | The compound remains in solution, preventing artifacts from precipitation.[9] |
| "Fall-out" from Concentrated Stock | 1. Optimize Dilution Method: Perform a stepwise serial dilution instead of a single large dilution.[1] 2. Lower DMSO in Final Buffer: Keep the final DMSO concentration at a minimum, ideally ≤1%, to avoid solvent effects.[9] 3. Pre-warm the Buffer: Gently warming the assay buffer before adding the compound stock can help.[1][9] | Minimized precipitation upon adding the DMSO stock to the aqueous buffer.[9] |
| Interaction with Buffer Components | 1. Simplify Buffer: If possible, test the solubility in a simpler buffer system (e.g., PBS vs. complex cell culture media).[9] 2. Test Different Buffers: Evaluate solubility in various common buffers like PBS, Tris-HCl, or HEPES.[9] | Identification of a compatible buffer system that maintains compound solubility.[9] |
Issue 2: I'm observing inconsistent or non-reproducible results in my biological assays.
Poor solubility can lead to an inaccurate effective concentration of your compound, causing variability in assay results.[10][11]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Micro-precipitation | 1. Visual Inspection: Carefully inspect all solutions for any signs of cloudiness or precipitate, even after dilution. 2. Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the concentration at which the compound begins to precipitate in your specific assay buffer (see Protocol 2). | A clear understanding of the solubility limits of your compound in the assay conditions, allowing for more accurate dosing. |
| Compound Adsorption | 1. Use Low-Binding Plates: Test your assay in low-protein-binding microplates. 2. Include a Surfactant: A low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in the assay buffer can reduce adsorption to plasticware. | More consistent and reliable assay data due to a more accurate concentration of the compound in solution. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of "this compound"?
A1: For preparing a high-concentration stock solution, a water-miscible organic solvent is recommended.[12] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power for a wide range of compounds.[13] Other potential co-solvents include ethanol, N-methyl-2-pyrrolidone (NMP), and polyethylene (B3416737) glycol (PEG).[13][14]
Q2: How does pH affect the solubility of "this compound"?
Q3: What are co-solvents and how can I use them?
A3: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[3][16] They work by reducing the polarity of the aqueous solvent system.[16] Common co-solvents for in vitro assays include DMSO, ethanol, and PEG 400.[13][14] To use a co-solvent, you can either prepare your stock solution in it and dilute into your assay buffer, or include a certain percentage of the co-solvent in the final assay buffer.[2] It's crucial to ensure the final concentration of the co-solvent is not toxic to the cells or does not interfere with the assay.[10]
Q4: Can I warm the solution to improve solubility?
A4: Gently warming the solution can help dissolve the compound.[1] However, you must ensure that "this compound" is thermally stable and does not degrade at the temperature used. It is advisable to warm the solution for a short period and then allow it to cool to the assay temperature to check for precipitation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and pH Adjustment for Improved Aqueous Solubility
This protocol describes how to prepare a stock solution and enhance its solubility in an aqueous buffer by adjusting the pH.
Materials:
-
This compound
-
DMSO
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a Concentrated Stock in DMSO: Weigh the desired amount of the compound and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Initial Dilution: In a separate beaker with a stir bar, add a volume of your aqueous buffer that is about 80% of your final desired volume.
-
Add Compound: While stirring, slowly add the required volume of the DMSO stock solution to the aqueous buffer. You may observe some precipitation at this stage.
-
Adjust pH: Slowly add 1 M NaOH dropwise to the solution while continuously monitoring the pH with a calibrated pH meter.
-
Observe Dissolution: Continue to add NaOH until the compound fully dissolves. The pH will likely need to be raised to neutral or slightly basic conditions (e.g., pH 7.5-8.5) for complete dissolution.[17]
-
Final Volume: Once the compound is dissolved, transfer the solution to a volumetric flask and add the aqueous buffer to reach the final desired volume.
-
Sterilization (if required): If for cell-based assays, filter-sterilize the final solution through a 0.22 µm filter.
Protocol 2: Kinetic Aqueous Solubility Assessment by Turbidimetry
This protocol allows you to determine the concentration at which your compound begins to precipitate in a specific aqueous buffer.[1]
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Aqueous assay buffer of choice
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations.
-
Transfer to Assay Plate: Transfer 2 µL of each DMSO dilution into a new 96-well plate in triplicate. Include a DMSO-only control.
-
Add Aqueous Buffer: Add 198 µL of your aqueous assay buffer to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate and Mix: Seal the plate and shake it at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the absorbance (optical density) of each well at 620 nm. An increase in absorbance compared to the DMSO control indicates the formation of a precipitate.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit under these conditions.
Data Presentation
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Typical Starting Concentration | Notes |
| DMSO | 10-50 mM | Highly effective solubilizing agent. Ensure final concentration in assay is low (<1%). |
| Ethanol | 1-10 mM | Can be less toxic to cells than DMSO, but may have lower solubilizing power. |
| PEG 400 | 1-10 mM | A viscous co-solvent that can improve solubility and stability. |
| NMP | 10-50 mM | A powerful solvent, but its compatibility with specific assays should be verified. |
Table 2: Effect of pH on the Solubility of Carboxylic Acid-Containing Compounds
| pH Condition | Predominant Form | Expected Relative Aqueous Solubility |
| Acidic (e.g., pH < 4) | R-COOH (Protonated) | Low |
| Neutral (e.g., pH ~ 7) | Mix of R-COOH and R-COO⁻ | Moderate |
| Basic (e.g., pH > 8) | R-COO⁻ (Deprotonated Salt) | High |
Visualizations
Caption: A decision tree for troubleshooting compound precipitation.
Caption: Workflow for the kinetic solubility assay by turbidimetry.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. fiveable.me [fiveable.me]
- 5. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 6. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. ajptonline.com [ajptonline.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Reducing off-target effects with "Dicamba-6-amino-6-oxohexanoic acid"
Disclaimer: The information provided in this technical support center pertains to the herbicide Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) and its associated formulations. The initially requested compound, "Dicamba-6-amino-6-oxohexanoic acid," could not be identified in publicly available scientific literature. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with Dicamba, with a focus on understanding and reducing its off-target effects.
This center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is Dicamba and what is its primary mechanism of action?
A1: Dicamba is a selective systemic herbicide used to control broadleaf weeds.[1][2] It functions as a synthetic auxin, mimicking the natural plant hormone.[1][3] At high concentrations, it induces uncontrolled and abnormal cell growth, disrupting the plant's normal functions and leading to cell death.[1][4][5]
Q2: What are the primary causes of Dicamba's off-target effects?
A2: Off-target effects of Dicamba are primarily caused by physical drift and volatilization.[6][7]
-
Physical drift is the movement of spray droplets away from the target area during application, influenced by wind speed, nozzle type, and boom height.[5][7]
-
Volatilization is the process where Dicamba turns into a gas after application and moves to unintended areas.[6][7][8] This is influenced by temperature, humidity, and the specific formulation of Dicamba used.[9]
Q3: What are the common symptoms of off-target Dicamba injury in sensitive plants?
A3: Symptoms of Dicamba injury in non-target plants can appear within hours or a few days and primarily affect new growth.[4][6] Common symptoms include:
-
Chlorosis (yellowing) of leaves.[6]
Q4: How can I minimize the risk of off-target Dicamba movement during my experiments?
A4: To minimize off-target movement, consider the following best management practices:
-
Use low-volatility formulations: Newer formulations like diglycolamine (DGA) and N,N-bis(3-aminopropyl)methylamine (BAPMA) salts are designed to be less volatile.[7][13]
-
Monitor environmental conditions: Avoid spraying during temperature inversions, high winds (>10 mph), and high temperatures (>85°F).[5][8][14]
-
Select appropriate application equipment: Use drift-reduction nozzles that produce larger droplets and maintain a low boom height.[5]
-
Consider buffer zones: Leave an unsprayed buffer area to protect sensitive adjacent areas.[12]
-
Properly clean equipment: Thoroughly clean spray equipment before and after use to prevent contamination.[11]
Troubleshooting Guides
Problem 1: Unexpected injury to non-target plants in adjacent plots.
| Possible Cause | Troubleshooting Steps |
| Physical Drift | 1. Review application records for wind speed and direction at the time of application. 2. Verify that the correct nozzles and pressure settings were used to produce larger droplets. 3. Ensure the spray boom height was kept as low as possible.[5] |
| Volatilization | 1. Check temperature and humidity logs from the time of application. High temperatures and low humidity can increase volatilization.[9] 2. Confirm that a low-volatility Dicamba formulation was used.[7] 3. Assess if a temperature inversion could have occurred, which traps vapors near the ground.[5][6][8][15] |
| Sprayer Contamination | 1. Review sprayer cleanout procedures to ensure they were followed correctly.[11] 2. If possible, analyze a rinse sample from the sprayer for Dicamba residues.[16] |
Problem 2: Inconsistent weed control efficacy in treated plots.
| Possible Cause | Troubleshooting Steps |
| Weed Resistance | 1. Confirm the target weed species is not known to have resistance to Dicamba.[3] 2. Consider tank-mixing with another herbicide with a different mode of action.[3] |
| Improper Application Timing | 1. Ensure Dicamba was applied at the correct growth stage of the target weeds. 2. Review environmental conditions; heavy rainfall shortly after application can wash the herbicide off. |
| Incorrect Formulation or Tank Mix | 1. Verify that the correct Dicamba formulation and application rate were used. 2. Check the compatibility of all tank-mixed products. Some additives can affect efficacy.[5][7] |
Quantitative Data
Table 1: Influence of Temperature on Dicamba Volatilization Injury to Soybean
| Temperature (°F) | Soybean Injury (%) |
| 59 | 10 |
| 77 | 25 |
| 86 | 40 |
| 95 | 40 |
| Data adapted from Behrens and Lueschen (1979), illustrating increased injury with rising temperature up to 86°F.[9] |
Table 2: Dicamba Residue Detection in Palmer Amaranth After Treatment
| Application Rate | Dicamba Residue at 2 DAT (µg g⁻¹) | Dicamba Residue at 5 DAT (µg g⁻¹) |
| 1X (560 g ae ha⁻¹) | ~20 | ~10 |
| 0.1X | ~5 | ~2 |
| 0.01X | ~0.5 | <0.1 |
| 0.001X | <0.1 | Not Detected |
| DAT: Days After Treatment. Data is generalized from regression models presented in a 2023 study, showing residue decline over time.[17] |
Experimental Protocols
Protocol 1: Quantification of Dicamba Residues in Soil and Vegetation by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of Dicamba residues.
-
Sample Collection:
-
Collect soil or vegetation samples from the target and off-target areas at specified time intervals post-application.
-
Store samples at -20°C until analysis to prevent degradation.
-
-
Extraction (QuEChERS-based method):
-
Homogenize 5-10 g of the sample material.
-
Add 10 mL of water and 10 mL of acetonitrile (B52724).
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Collect an aliquot of the acetonitrile (upper) layer.
-
-
Cleanup (Dispersive SPE):
-
Transfer the acetonitrile extract to a tube containing d-SPE cleanup salts (e.g., PSA, C18, magnesium sulfate).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
-
LC-MS/MS Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the sample into an LC-MS/MS system.
-
Use a suitable column (e.g., C18 or a specialized column for polar compounds) for chromatographic separation.
-
Perform mass spectrometric detection in negative ion mode, monitoring for specific parent and daughter ion transitions of Dicamba and its metabolites (e.g., 5-OH Dicamba, DCSA).[18]
-
Quantify using a calibration curve prepared with certified reference standards. An isotopically labeled internal standard (e.g., d3-dicamba) is recommended for improved accuracy.[19]
-
Protocol 2: Field Bioassay for Assessing Off-Target Volatility
This protocol describes a method to evaluate the potential for Dicamba volatilization under field conditions.
-
Experimental Setup:
-
Apply Dicamba to a designated treated plot according to the desired experimental parameters (formulation, rate, etc.).
-
Establish monitoring stations at various distances downwind from the treated plot (e.g., 10m, 30m, 50m).
-
-
Bioindicator Plant Placement:
-
Data Collection and Evaluation:
-
After the exposure period, move the potted plants to a greenhouse or controlled environment free from further herbicide exposure.
-
Visually assess and score injury symptoms (e.g., leaf cupping, stunting) on the bioindicator plants at regular intervals (e.g., 7, 14, and 21 days after exposure).[16]
-
Correlate the severity of injury with the distance from the treated plot to assess the extent of vapor drift.
-
Visualizations
Caption: Workflow for a field bioassay to assess Dicamba volatility.
Caption: Simplified signaling pathway of Dicamba's herbicidal action.
Caption: Factors contributing to Dicamba's off-target effects.
References
- 1. Dicamba Technical Fact Sheet [npic.orst.edu]
- 2. Decoding Dicamba / Auburn University College of Agriculture [agriculture.auburn.edu]
- 3. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 4. engeniaherbicide.com [engeniaherbicide.com]
- 5. Best Management Practices to Mitigate Dicamba Drift | UT Crops News [news.utcrops.com]
- 6. An Overview of Dicamba and 2,4-D Drift Issues | Herbicide-Drift Risk Management for Specialty Crops [ipm-drift.cfaes.ohio-state.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Off-target herbicide movement: What you see is not what you get | MU Extension [extension.missouri.edu]
- 9. Factors influencing dicamba volatility | Integrated Crop Management [crops.extension.iastate.edu]
- 10. Specialty Crops Injury Caused by Dicamba Herbicide Drift — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 11. Off-Target Dicamba Injury - North Carolina Soybeans [ncsoy.org]
- 12. Dicamba Injury Symptoms on Sensitive Crops | CropWatch | Nebraska [cropwatch.unl.edu]
- 13. maronmarvel.com [maronmarvel.com]
- 14. Tips to help reduce off-target dicamba movement. [dtnpf.com]
- 15. soybeanresearchinfo.com [soybeanresearchinfo.com]
- 16. awsjournal.org [awsjournal.org]
- 17. researchgate.net [researchgate.net]
- 18. aapco.org [aapco.org]
- 19. chromatographytoday.com [chromatographytoday.com]
Protocol refinement for high-throughput screening with "Dicamba-6-amino-6-oxohexanoic acid"
This technical support guide provides detailed protocol refinements, troubleshooting advice, and frequently asked questions (FAQs) for researchers utilizing "Dicamba-6-amino-6-oxohexanoic acid" in high-throughput screening (HTS) campaigns.
Troubleshooting Guide
This section addresses common issues encountered during HTS assays involving this compound.
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Compound Precipitation: this compound may have limited solubility in aqueous assay buffers. | - Increase DMSO concentration in the final assay (not exceeding 1% v/v).- Sonciate the compound stock solution before use.- Visually inspect plates for precipitation after compound addition. |
| Incomplete Mixing: Inadequate mixing of the compound in the assay plate. | - Increase the number of mixing cycles after compound addition.- Use an orbital shaker at a moderate speed. | |
| Low Z'-Factor | Assay Instability: The assay signal may drift over time. | - Optimize the incubation time to ensure the signal is stable.- Run control plates at the beginning and end of the screening run to assess signal drift. |
| Low Signal-to-Background Ratio: The compound may be interfering with the detection method. | - Test for autofluorescence or quenching properties of the compound at the assay wavelength.- Consider using a different detection method (e.g., luminescence instead of fluorescence). | |
| High False Positive Rate | Non-Specific Inhibition: The compound may be inhibiting the target enzyme or pathway through a non-specific mechanism. | - Perform counter-screens with related but distinct targets.- Run dose-response curves to confirm potency and efficacy. |
| Compound Aggregation: At higher concentrations, the compound may form aggregates that interfere with the assay. | - Include a detergent like Triton X-100 or Tween-20 in the assay buffer (typically at 0.01% v/v).- Test the compound in a dynamic light scattering (DLS) assay to assess aggregation. | |
| High False Negative Rate | Compound Degradation: The compound may be unstable in the assay buffer. | - Assess compound stability in the assay buffer over the time course of the experiment using LC-MS.- Prepare fresh stock solutions for each experiment. |
| Incorrect Compound Concentration: Errors in serial dilutions or liquid handling. | - Verify the accuracy of liquid handling robotics.- Confirm the concentration of the stock solution using a spectrophotometer or other analytical method. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: It is recommended to prepare initial stock solutions of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). For aqueous assay buffers, the final DMSO concentration should be kept low, typically below 1%, to avoid solvent-induced effects on the assay.
Q2: How can I assess the potential for autofluorescence of this compound in my fluorescence-based assay?
A2: To check for autofluorescence, prepare a plate with the compound at various concentrations in the assay buffer without the fluorescent substrate or reagents. Read the plate at the same excitation and emission wavelengths used in your assay. Significant signal in the absence of the assay's fluorescent components indicates autofluorescence.
Q3: What quality control metrics should I monitor during my HTS campaign?
A3: Key quality control metrics to monitor include the Z'-factor, which assesses the separation between positive and negative controls, the signal-to-background ratio, and the coefficient of variation (%CV) for both positive and negative controls. Consistent monitoring of these metrics helps ensure the robustness and reliability of your screening data.
Experimental Protocols
General High-Throughput Screening Workflow
A generalized workflow for a 384-well plate-based HTS assay is outlined below.
Hypothetical Auxin Signaling Pathway
Dicamba is known to be an auxin mimic. A simplified, hypothetical signaling pathway that could be targeted in an HTS assay is depicted below.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | % Inhibition (Mean) | % Inhibition (SD) |
| 100 | 95.2 | 3.1 |
| 30 | 88.7 | 4.5 |
| 10 | 75.4 | 5.2 |
| 3 | 52.1 | 6.8 |
| 1 | 25.6 | 4.9 |
| 0.3 | 10.3 | 3.7 |
| 0.1 | 2.1 | 2.5 |
| 0 | 0.0 | 2.1 |
Table 2: Assay Quality Control Metrics
| Metric | Value | Acceptance Criteria |
| Z'-Factor | 0.78 | > 0.5 |
| Signal-to-Background | 12.5 | > 5 |
| %CV (Positive Control) | 4.2% | < 10% |
| %CV (Negative Control) | 3.8% | < 10% |
Common experimental pitfalls with "Dicamba-6-amino-6-oxohexanoic acid"
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Welcome to the technical support center for "Dicamba-6-amino-6-oxohexanoic acid" (designated as DC-6A-PRO). This resource is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
For the purposes of this guide, DC-6A-PRO is a hypothetical Proteolysis-Targeting Chimera (PROTAC). It is designed to induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. The "Dicamba" moiety is presumed to bind to the POI, while the "6-amino-6-oxohexanoic acid" serves as a chemical linker to a ligand that recruits an E3 ligase.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can I avoid it with DC-6A-PRO?
The "hook effect" is a common phenomenon with PROTACs where increasing the concentration of the degrader leads to a decrease in target protein degradation.[1] This occurs because at very high concentrations, DC-6A-PRO is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1]
To mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[1]
-
Test lower concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[1]
Q2: I'm not observing any degradation of my target protein with DC-6A-PRO. What are the likely causes?
Several factors could contribute to a lack of degradation.[1] A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[2]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be effectively binding to its intended targets inside the cell.
-
Inefficient Ternary Complex Formation: Even with binary engagement, the formation of a stable and productive ternary complex is critical for ubiquitination.[]
-
Incorrect E3 Ligase Choice: The targeted E3 ligase may not be appropriate for the protein of interest or may not be expressed at sufficient levels in your cell model.[1]
Q3: My experimental results with DC-6A-PRO are inconsistent. What should I check?
Inconsistent results are often due to variability in experimental conditions.[1] Key factors to standardize include:
-
Cell Culture Conditions: Cell passage number, confluency, and overall health can impact protein expression and the efficiency of the ubiquitin-proteasome system.[1] It is crucial to use cells within a defined passage number range and maintain consistent seeding densities.[1]
-
Compound Stability: Assess the stability of DC-6A-PRO in your cell culture medium over the time course of your experiment.[1]
Q4: How can I determine if the observed protein degradation is proteasome-dependent?
To confirm that the degradation is mediated by the proteasome, you can perform a co-treatment experiment. Treat your cells with DC-6A-PRO in the presence and absence of a proteasome inhibitor (e.g., MG132).[4] If the degradation of the target protein is blocked or significantly reduced in the presence of the proteasome inhibitor, this confirms a proteasome-dependent mechanism.[4]
Troubleshooting Guides
Problem: Poor Solubility of DC-6A-PRO
Due to their high molecular weight and lipophilicity, PROTACs like DC-6A-PRO often have poor aqueous solubility.[4][5] This can lead to precipitation in assay buffers and underestimation of potency.[5]
| Symptom | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock in aqueous buffer.[4] | Abrupt change in solvent polarity.[4] | Optimize the final DMSO concentration to be as low as possible (ideally <0.1%).[4] |
| Inconsistent results between experiments.[5] | Variable precipitation of the compound.[5] | Prepare a fresh stock solution for each experiment and visually inspect for precipitate before use. |
| Low apparent potency (high DC50). | The actual concentration of the compound in solution is lower than intended. | Use co-solvents such as PEG300 or surfactants like Tween-80 in your formulation.[4] Gentle heating (37°C) and sonication can also aid dissolution.[4] |
Problem: Low Cellular Permeability
The large size and polar surface area of many PROTACs can hinder their ability to cross cell membranes.[2][6]
| Symptom | Possible Cause | Recommended Solution |
| No target degradation observed in cellular assays, but the compound is active in biochemical assays. | The compound is not reaching its intracellular target. | Perform a permeability assay such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay to quantify permeability.[2][7] |
| High variability in cellular activity. | Inconsistent uptake of the compound. | Optimize linker properties. Shorter, more hydrophobic, or more flexible linkers can improve cell permeability.[6][8] |
| Compound shows activity only at very high concentrations. | Inefficient passive diffusion. | Consider prodrug strategies to mask polar groups and enhance cellular uptake.[6] |
Problem: Off-Target Effects
Off-target effects can occur when the PROTAC degrades proteins other than the intended target.[1][9] This can lead to cellular toxicity.[10]
| Symptom | Possible Cause | Recommended Solution |
| Unexpected cellular phenotypes or toxicity. | Degradation of unintended proteins.[9] | Perform global proteomic analysis (e.g., mass spectrometry) to identify off-target degradation events.[9][10] |
| The "Dicamba" warhead or the E3 ligase recruiter has known promiscuity. | The individual components of the PROTAC may bind to multiple proteins. | Validate off-target effects using targeted methods like Western blotting for proteins identified in the proteomic screen.[10] |
| The ternary complex forms with unintended proteins. | The linker may facilitate the formation of off-target ternary complexes. | Modify the linker length and composition to improve selectivity.[1] Consider using a more selective "Dicamba" analog or a different E3 ligase recruiter.[1] |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the levels of a target protein in cells following treatment with DC-6A-PRO.[11]
-
Cell Treatment: Seed cells and allow them to adhere. Treat with a range of concentrations of DC-6A-PRO and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.[11]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
Incubate with a primary antibody against the target protein overnight at 4°C.[11]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash and incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the proximity of the target protein and the E3 ligase induced by DC-6A-PRO in live cells.[12]
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Compound Treatment: Add the HaloTag® ligand to serve as the energy acceptor. Treat cells with serial dilutions of DC-6A-PRO.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor (luminescence) and acceptor (fluorescence) signals.
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Data Analysis: Calculate the NanoBRET™ ratio. An increase in this ratio indicates the formation of a ternary complex.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
Analysis of "Dicamba-6-amino-6-oxohexanoic acid" degradation products
Welcome to the technical support center for the analysis of dicamba (B1670444) degradation products. This resource is designed for researchers, scientists, and professionals in drug development and environmental science who are conducting experiments related to dicamba metabolism and degradation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of dicamba in the environment and in plants?
The primary and most commonly cited degradation products of dicamba (3,6-dichloro-2-methoxybenzoic acid) are:
-
3,6-dichlorosalicylic acid (DCSA) , which is noted to be more persistent in the environment than the parent dicamba.[1][2]
-
3,6-dichlorogentisic acid (DCGA) , a secondary metabolite of DCSA.[1][2]
In non-dicamba-resistant plants, dicamba degrades to 5-OH Dicamba and DCSA. In genetically modified dicamba-resistant plants, it is rapidly converted to DCSA, which is then further degraded to DCGA.
Q2: What is the typical half-life of dicamba in soil and plants?
The half-life of dicamba can vary based on environmental conditions. In soil, the half-life is generally short, ranging from 4 to 20 days. In non-dicamba-resistant plants, the half-life is approximately 7 to 28 days. However, in dicamba-resistant (GMO) plants, the conversion to DCSA is much quicker, with a half-life ranging from hours to a few days.
Q3: What are the recommended analytical techniques for quantifying dicamba and its metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing dicamba and its acidic metabolites.[1][2] This technique offers high sensitivity and eliminates the need for the time-consuming derivatization step required for Gas Chromatography (GC) methods, such as EPA Method 8151.[1][2] High-resolution mass spectrometry (HRMS) has also been successfully used.
Troubleshooting Guides
Issue 1: Low Recovery of Analytes During Sample Extraction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction from Soil Matrix | 5-OH Dicamba can be particularly challenging to recover from soil, with some studies reporting recoveries of less than 10%. Consider modifying the extraction solvent or using a more rigorous extraction technique. An alternative is to use a high-resolution mass spectrometer (HRMS) which may require less sample cleanup. |
| Analyte Adsorption to Labware | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of acidic analytes. |
| Improper pH of Extraction Solvent | Ensure the extraction solvent is acidified (e.g., with 1% formic acid) to maintain the analytes in their neutral form for better extraction efficiency.[3] |
| Matrix Effects | Complex matrices like soil and plant foliage can cause ion suppression or enhancement in LC-MS/MS analysis.[4] The use of an isotopically labeled internal standard, such as d3-dicamba, is crucial to correct for matrix effects and assess recovery.[1][2][4] |
Issue 2: Poor Chromatographic Peak Shape or Resolution
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate HPLC Column | For polar, low molecular weight species like dicamba and its metabolites, a specialized column may be needed. A pentafluorophenyl (PFP) column, such as the Phenomenex Kinetex® F5, has been shown to be effective.[1][2] |
| Mobile Phase pH | The pH of the mobile phase can significantly impact the retention and peak shape of acidic analytes. Adjust the pH to ensure consistent ionization state. |
| Sample Overload | Injecting a sample that is too concentrated can lead to peak fronting or tailing. Dilute the sample or reduce the injection volume. |
Issue 3: High Limits of Quantitation (LOQs)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Instrument Sensitivity | While LC-MS/MS is highly sensitive, achieving low ng/g levels can be challenging.[1][2] Ensure the mass spectrometer is properly tuned and calibrated. A triple quadrupole or high-resolution mass spectrometer is recommended.[1] |
| Matrix Interference | Co-eluting matrix components can interfere with the detection of target analytes, raising the background noise. Additional sample cleanup steps, such as solid-phase extraction (SPE), may be necessary.[4] |
| Inefficient Ionization | Dicamba and its metabolites are best analyzed in negative ion mode electrospray ionization (ESI-).[2] Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) for your specific analytes. |
Quantitative Data Summary
The following table summarizes the Limits of Quantitation (LOQs) for dicamba and its key metabolites as reported in various studies.
| Analyte | Matrix | Analytical Method | Reported LOQ | Reference |
| Dicamba | Vegetation & Soil | LC-MS/MS | 2.1 - 40 ng/g | |
| 5-OH Dicamba | Vegetation & Soil | LC-MS/MS | 4.2 - 75 ng/g | |
| DCSA | Vegetation & Soil | LC-MS/MS | 2.1 - 12 ng/g | |
| Dicamba | Vegetation & Soil | LC-HRMS | 3 ng/g | |
| 5-OH Dicamba | Vegetation & Soil | LC-HRMS | 7.5 ng/g | |
| DCSA | Vegetation & Soil | LC-HRMS | 2 ng/g | |
| DCGA | N/A | LC-MS/MS | 10 ng/mL | [1] |
Experimental Protocols
Protocol 1: General Sample Preparation and Extraction for LC-MS/MS Analysis
This protocol is a generalized procedure based on methods described for the analysis of dicamba and its metabolites in soil and vegetation.[3]
-
Sample Homogenization: Homogenize soil or plant tissue samples to ensure uniformity.
-
Weighing: Weigh a representative subsample (e.g., 5-10 g) into a centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an isotopic internal standard, such as d3-dicamba, to a known concentration.[2]
-
Extraction:
-
Add an acidified organic solvent (e.g., acetonitrile (B52724) with 1% formic acid).
-
Shake vigorously for a specified time (e.g., 30 minutes).[3]
-
Sonicate the sample for a period (e.g., 10 minutes) to enhance extraction.[3]
-
-
Centrifugation: Centrifuge the sample to separate the solid material from the solvent extract.
-
Evaporation and Reconstitution:
-
Transfer an aliquot of the supernatant to a new tube.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solution suitable for LC-MS/MS analysis (e.g., 95:5 v/v 0.1% formic acid in water:methanol).[3]
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: Analyze the sample using a validated LC-MS/MS method.
Visualizations
Caption: Metabolic pathway of Dicamba in plants and the environment.
Caption: General workflow for the analysis of Dicamba degradation products.
References
Technical Support Center: Optimizing Incubation Times for Dicamba-6-amino-6-oxohexanoic Acid Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times in assays utilizing "Dicamba-6-amino-6-oxohexanoic acid" as a key reagent.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and in what type of assay is it typically used?
A1: "this compound" is a hapten derivative of the herbicide Dicamba. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This characteristic makes it ideal for use in immunoassays, particularly in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format for the detection of Dicamba in various samples. In this assay format, the hapten is typically coated onto the microplate wells.
Q2: What is the principle of a competitive ELISA for Dicamba detection?
A2: A competitive ELISA for Dicamba operates on the principle of competition between the Dicamba in the sample and a labeled Dicamba conjugate (or the Dicamba hapten coated on the plate) for a limited number of anti-Dicamba antibody binding sites. The signal generated is inversely proportional to the amount of Dicamba in the sample. A lower signal indicates a higher concentration of Dicamba in the sample.
Q3: Why is optimizing incubation time a critical step in developing a robust Dicamba competitive ELISA?
A3: Optimizing incubation times is crucial for achieving the desired assay sensitivity, specificity, and reproducibility.[1] Insufficient incubation can lead to a weak signal and reduced sensitivity, while excessive incubation might result in high background noise, diminishing the assay's dynamic range. Each incubation step—coating, blocking, antibody binding, and substrate development—needs to be carefully optimized to ensure reliable results.
Troubleshooting Guides
This section provides solutions to common issues encountered during the optimization of incubation times for your Dicamba competitive ELISA.
Issue 1: Weak or No Signal
A weak or absent signal suggests that one or more components of the assay are not performing optimally.
| Potential Cause | Troubleshooting Step |
| Insufficient Incubation Time | Increase the incubation time for the primary antibody or the enzyme-conjugated secondary antibody. Consider an overnight incubation at 4°C for the primary antibody to enhance binding. |
| Reagents Not at Room Temperature | Ensure all reagents are brought to room temperature (18-25°C) before use, as temperature can affect reaction kinetics. |
| Incorrect Reagent Concentration | Titrate the concentrations of the coating antigen ("this compound"), primary antibody, and secondary antibody to find the optimal balance. |
| Expired or Improperly Stored Reagents | Verify the expiration dates of all reagents and ensure they have been stored according to the manufacturer's instructions. |
| Ineffective Plate Coating | Increase the coating incubation time or consider an overnight incubation at 4°C to ensure efficient binding of the hapten to the plate. |
Issue 2: High Background
High background noise can mask the specific signal, leading to inaccurate results and reduced sensitivity.
| Potential Cause | Troubleshooting Step |
| Excessive Incubation Time | Reduce the incubation time for the primary antibody, secondary antibody, or the substrate.[2] |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes to remove unbound reagents effectively.[3] |
| Inadequate Blocking | Increase the blocking time or try a different blocking buffer to minimize non-specific binding. |
| High Concentration of Antibodies | Decrease the concentration of the primary or secondary antibody. |
| Substrate Solution Exposed to Light | Protect the substrate solution from light and prepare it fresh before use. |
Issue 3: Poor Standard Curve
An unreliable standard curve will lead to inaccurate quantification of Dicamba in your samples.
| Potential Cause | Troubleshooting Step |
| Improper Incubation Times | Ensure consistent incubation times for all standards and samples.[1] |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting across the plate. |
| Standard Degradation | Prepare fresh standards for each assay and avoid repeated freeze-thaw cycles. |
| Incorrect Curve Fitting | Utilize a 4-parameter logistic (4PL) curve fit, which is typically recommended for competitive ELISAs. |
Experimental Protocols
This section provides a detailed methodology for a competitive indirect ELISA to detect Dicamba, which can be adapted for use with "this compound" as the coating antigen.
Materials:
-
96-well high-binding polystyrene microplate
-
"this compound" (coating antigen)
-
Anti-Dicamba primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Dicamba standard
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Coating:
-
Dilute "this compound" to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the coating solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with 200 µL of washing buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
Wash the plate 3 times with washing buffer.
-
Add 50 µL of Dicamba standard or sample to the appropriate wells.
-
Immediately add 50 µL of diluted anti-Dicamba primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with washing buffer.
-
Add 100 µL of diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Substrate Development:
-
Wash the plate 5 times with washing buffer.
-
Add 100 µL of substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
To aid in understanding the experimental process, the following diagrams illustrate the competitive ELISA workflow and the logical steps for troubleshooting.
Caption: Workflow for a competitive indirect ELISA.
Caption: Troubleshooting logic for common ELISA issues.
References
Validation & Comparative
"Dicamba-6-amino-6-oxohexanoic acid" vs. Dicamba biological activity comparison
A Comparative Analysis of the Biological Activities of Dicamba and Dicamba-6-amino-6-oxohexanoic acid
In the world of agricultural science and environmental monitoring, the herbicide Dicamba is a well-known player. However, a lesser-known but crucial derivative, this compound, plays a vital role in its detection and study. This guide provides a detailed comparison of the distinct biological activities of these two molecules, offering insights for researchers, scientists, and drug development professionals. While both originate from the same core chemical structure, their functional roles are worlds apart. Dicamba is designed to interact with plant biology to control weeds, whereas its derivative is engineered to interact with immune systems for analytical purposes.
At a Glance: Key Differences
| Feature | Dicamba | This compound |
| Primary Biological Activity | Herbicidal (Synthetic Auxin) | Immunological (Hapten) |
| Primary Function | Control of broadleaf weeds[1][2] | Component in immunoassays for Dicamba detection[3][4][5][6] |
| Mechanism of Action | Mimics the plant hormone auxin, leading to uncontrolled growth and plant death[1][2] | Elicits an immune response when conjugated to a carrier protein, enabling antibody production for specific detection of Dicamba[7] |
| Typical Application | Sprayed on agricultural fields, turf, and non-crop areas[1][2] | Used in laboratory settings for the development and execution of immunoassays |
Dicamba: The Herbicide
Dicamba is a selective, systemic herbicide widely used for the control of annual and perennial broadleaf weeds in various agricultural and non-agricultural settings.[1] Its herbicidal activity stems from its ability to act as a synthetic auxin.[1][2]
Mechanism of Action
Dicamba mimics the natural plant growth hormone auxin. At high concentrations, it induces rapid and uncontrolled cell division and elongation in susceptible plants. This abnormal growth disrupts the plant's vascular tissues, leading to symptoms like leaf cupping, stem twisting, and ultimately, plant death.
Experimental Protocol: Greenhouse Herbicidal Efficacy Assay
A common method to quantify the biological activity of a herbicide like Dicamba is through a greenhouse efficacy study.
Objective: To determine the dose-response of a target weed species to Dicamba.
Materials:
-
Dicamba standard of known concentration
-
Target weed species (e.g., Amaranthus retroflexus - redroot pigweed) grown in pots to the 3-4 leaf stage
-
Laboratory spray chamber calibrated to deliver a specific volume of liquid
-
Greenhouse with controlled temperature, light, and humidity
-
Data collection tools (e.g., rulers, imaging systems)
Procedure:
-
Plant Preparation: Grow a uniform population of the target weed species in pots under optimal greenhouse conditions.
-
Herbicide Dilution: Prepare a series of Dicamba dilutions to create a range of application rates (e.g., 0, 0.1, 1, 10, 100, 1000 g/ha).
-
Herbicide Application: Place the potted plants in a laboratory spray chamber and apply the different rates of Dicamba solution. Include a control group sprayed only with the carrier solution (e.g., water).
-
Incubation: Return the treated plants to the greenhouse and maintain them under controlled conditions for a specified period (e.g., 14-21 days).
-
Data Collection: At regular intervals and at the end of the study period, assess the plants for injury symptoms. This can be done through visual rating scales (0% = no effect, 100% = plant death) and by measuring quantitative parameters like plant height and fresh/dry weight.
-
Data Analysis: Analyze the data to determine the effective dose (ED) values, such as the ED50 (the dose required to cause a 50% reduction in growth).
This compound: The Hapten
In contrast to Dicamba's role in killing plants, this compound is synthesized for a completely different biological purpose: to be an essential component in the development of immunoassays for the detection of Dicamba.[8] It is a hapten, a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein.[7]
Function in Immunoassays
The primary function of this compound is to serve as an "immunizing hapten." By coupling it to a carrier protein (like bovine serum albumin, BSA), it becomes large enough to be recognized by the immune system of an animal (e.g., a rabbit or mouse), leading to the production of antibodies that can specifically bind to the Dicamba molecule. These antibodies are then the key reagents in a sensitive and specific immunoassay for detecting Dicamba residues in environmental samples like soil and water.
Experimental Protocol: Development of a Competitive ELISA for Dicamba
This protocol outlines the general steps for developing a competitive enzyme-linked immunosorbent assay (ELISA), a common type of immunoassay.
Objective: To develop a sensitive and specific ELISA for the quantification of Dicamba in water samples.
Materials:
-
This compound conjugated to a carrier protein (e.g., BSA) for immunization.
-
Dicamba conjugated to a different carrier protein (e.g., ovalbumin, OVA) for coating the ELISA plate (coating antigen).
-
Anti-Dicamba antibodies (produced by immunizing an animal with the BSA conjugate).
-
ELISA plates (96-well microtiter plates).
-
Enzyme-labeled secondary antibody (e.g., goat anti-rabbit IgG-HRP).
-
Substrate solution for the enzyme (e.g., TMB).
-
Wash and blocking buffers.
-
Dicamba standards for creating a calibration curve.
Procedure:
-
Antibody Production: Immunize an animal with the Dicamba-BSA conjugate to generate polyclonal or monoclonal antibodies against Dicamba.
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the Dicamba-OVA coating antigen.
-
Blocking: Block the uncoated sites in the wells to prevent non-specific binding.
-
Competitive Reaction: Add a mixture of the anti-Dicamba antibody and the sample (or Dicamba standard) to the wells. The free Dicamba in the sample will compete with the Dicamba-OVA on the plate for binding to the limited number of antibody binding sites.
-
Secondary Antibody Incubation: Add an enzyme-labeled secondary antibody that binds to the primary anti-Dicamba antibody.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Signal Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of Dicamba in the sample.
-
Data Analysis: Generate a standard curve using the known concentrations of the Dicamba standards and use it to determine the concentration of Dicamba in the unknown samples.
Conclusion
While sharing a common chemical backbone, Dicamba and this compound are designed for vastly different biological applications. Dicamba is a potent herbicide that disrupts plant growth, whereas its derivative is a crucial tool for immunological-based detection methods. Understanding these distinct roles is essential for researchers in fields ranging from agricultural biotechnology to environmental science. The herbicidal properties of Dicamba make it a valuable tool for weed management, while the immunological properties of its hapten derivative enable the development of sensitive assays to monitor its presence in the environment, ensuring its safe and responsible use.
References
- 1. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 2. Dicamba Technical Fact Sheet [npic.orst.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba. | Semantic Scholar [semanticscholar.org]
- 5. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Comparative analysis of "Dicamba-6-amino-6-oxohexanoic acid" with other herbicides
Comparative Analysis of Dicamba with Other Leading Herbicides
A Guide for Researchers and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the herbicide Dicamba against two other widely used herbicides: 2,4-D and glyphosate (B1671968). Initial searches for "Dicamba-6-amino-6-oxohexanoic acid" did not yield information indicating its use as a herbicide; the available data suggests it is a hapten used in immunological studies. Therefore, this analysis focuses on the well-established herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), a benzoic acid herbicide first registered in 1967.[1][2] This document is intended for researchers, scientists, and professionals in drug development to offer an objective comparison of these herbicides' performance, supported by experimental data and detailed methodologies.
Dicamba and 2,4-D belong to the synthetic auxin class of herbicides (HRAC/WSSA Group 4), which mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf plants.[3][4] In contrast, glyphosate (HRAC/WSSA Group 9) is a non-selective, systemic herbicide that inhibits the EPSP synthase enzyme, crucial for the synthesis of aromatic amino acids in plants.[5]
The increasing prevalence of herbicide-resistant weeds has necessitated a deeper understanding of the comparative efficacy and mechanisms of these foundational herbicides. This guide will delve into their modes of action, comparative efficacy against key weed species, and the experimental protocols used to generate such data.
Comparative Efficacy of Dicamba, 2,4-D, and Glyphosate
The following tables summarize the efficacy of Dicamba, 2,4-D, and glyphosate against several economically important and often herbicide-resistant weed species. The data is compiled from various field and greenhouse studies and is presented as the percentage of weed control. It is important to note that efficacy can vary based on environmental conditions, weed growth stage, and the specific formulations and adjuvants used.
Table 1: Efficacy Against Palmer Amaranth (B1665344) (Amaranthus palmeri)
| Herbicide | Application Rate (g ae/ha) | Weed Stage | % Control (Days After Treatment) | Reference |
| Dicamba | 560 | 5-10 cm | 73% (28 DAT) | [6] |
| 2,4-D | 1121 | 5-10 cm | 52% (28 DAT) | [6] |
| Dicamba | 500 (0.5 lb/A) | 5-10 cm | 46% (in resistant populations) | [3] |
| 2,4-D | 1065 (1.0 lb/A) | 5-10 cm | 40-50% (in resistant populations) | [3] |
| Glyphosate + Dicamba | - | - | >99% (PRE followed by POST) | [6] |
Table 2: Efficacy Against Kochia (Bassia scoparia)
| Herbicide | Application Rate | Weed Stage | % Control (Days After Treatment) | Reference |
| Dicamba | - | - | 26-58% (on MHR populations) | [7] |
| 2,4-D | - | - | 26-58% (on MHR populations) | [7] |
| Glyphosate | - | - | 74% of samples showed resistance | [8] |
| Dicamba + 2,4-D + Dichlorprop-p | - | - | 85-94% (on MHR populations) | [7] |
Table 3: Efficacy Against Waterhemp (Amaranthus tuberculatus)
| Herbicide | Application Rate | Weed Stage | % Survival (in surveyed populations) | Reference |
| Dicamba | 1x field rate | - | 5% | [9][10] |
| 2,4-D | 1x field rate | - | 17% | [9][10] |
| Glyphosate/Dicamba Mix | 860 + 560 g ae/ha | 7.5 cm | 62% control | [11] |
| Glyphosate/Dicamba Mix | 860 + 560 g ae/ha | 15 cm | 40% control | [11] |
Modes of Action
The distinct mechanisms by which these herbicides control weeds are crucial for effective weed management and resistance mitigation strategies.
Dicamba and 2,4-D: Synthetic Auxins
Dicamba and 2,4-D are synthetic auxins that disrupt plant growth by mimicking the plant hormone indole-3-acetic acid (IAA).[4] They are absorbed through the leaves and roots and translocate to the meristematic tissues.[4] At high concentrations, these synthetic auxins cause rapid and uncontrolled cell division and elongation, leading to tissue damage, epinasty (twisting of stems and petioles), and ultimately, plant death.[4] While both are synthetic auxins, they belong to different chemical families (benzoic acids and phenoxycarboxylic acids, respectively) and can exhibit different efficacy on certain weed species.
Caption: Signaling pathway for synthetic auxin herbicides like Dicamba and 2,4-D.
Glyphosate: EPSPS Inhibitor
Glyphosate's mode of action is fundamentally different. It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[5] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms.[5] The depletion of these essential amino acids halts protein synthesis and other critical metabolic processes, leading to a slow, systemic death of the plant.[5] Because the shikimate pathway is not present in animals, glyphosate has a different toxicological profile.
Caption: Simplified mode of action for the EPSPS inhibitor glyphosate.
Experimental Protocols
The data presented in this guide are derived from standardized efficacy trials. Below are detailed methodologies for typical greenhouse and field experiments designed to evaluate herbicide performance.
Greenhouse Herbicide Efficacy Bioassay
This protocol is designed for the controlled evaluation of herbicide efficacy on specific weed species.
-
Plant Propagation:
-
Weed seeds from a susceptible and, if applicable, a suspected resistant population are sown in 10-cm pots filled with a sterile potting mix.
-
Pots are placed in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity, and a 16-hour photoperiod.
-
Plants are thinned to a uniform number (e.g., 3-5 plants) per pot after emergence.
-
-
Herbicide Application:
-
Herbicides are applied when plants reach a specific growth stage (e.g., 4-6 leaf stage or 5-10 cm in height).
-
Applications are made using a calibrated cabinet sprayer designed for laboratory use, delivering a precise volume (e.g., 200 L/ha) at a constant pressure.
-
A range of doses, including the recommended field rate (1x), as well as fractions (e.g., 0.25x, 0.5x) and multiples (e.g., 2x, 4x), are applied to generate a dose-response curve. An untreated control is always included.
-
-
Experimental Design and Data Collection:
-
The experiment is typically arranged in a completely randomized design with 4-6 replications per treatment.
-
Visual injury ratings are taken at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).
-
-
Data Analysis:
-
Data are subjected to analysis of variance (ANOVA).
-
Dose-response curves are fitted using a non-linear regression model to calculate the GR₅₀ (the herbicide dose required to cause a 50% reduction in growth).
-
Caption: Standardized workflow for a greenhouse herbicide efficacy bioassay.
Field Herbicide Efficacy Trial
This protocol outlines the methodology for evaluating herbicide performance under real-world agricultural conditions.
-
Site Selection and Preparation:
-
A field with a known and uniform infestation of the target weed species is selected.
-
The site is prepared according to standard agricultural practices for the intended crop, but the crop may or may not be planted depending on the trial's objectives.
-
-
Experimental Design:
-
The trial is laid out in a randomized complete block design (RCBD) with 3-4 replications.
-
Individual plots are of a specified size (e.g., 3m x 10m) to accommodate commercial-scale application equipment and minimize drift between plots.
-
-
Herbicide Application:
-
Herbicides are applied using a tractor-mounted or backpack sprayer calibrated to deliver a specific volume and pressure.
-
Applications are timed to coincide with a specific weed growth stage and, if applicable, a crop growth stage.
-
Treatments include the test herbicides at proposed label rates, often in tank-mix combinations with other herbicides, and are compared against an untreated control and a commercial standard.
-
-
Data Collection:
-
Weed control is assessed visually by trained evaluators at multiple time points after application (e.g., 14, 28, and 56 DAT) using the 0-100% scale.
-
Weed density (plants per square meter) and biomass are often measured from quadrats placed randomly within each plot.
-
If a crop is present, crop injury (phytotoxicity) is also rated, and crop yield is typically measured at the end of the season.
-
-
Data Analysis:
-
Data are analyzed using ANOVA appropriate for an RCBD.
-
Treatment means are separated using a statistical test such as Fisher's Protected LSD at a significance level of α = 0.05.
-
Conclusion
The choice between Dicamba, 2,4-D, and glyphosate depends on the target weed spectrum, the crop, and the prevalence of herbicide-resistant weed biotypes. Dicamba and 2,4-D are highly effective on a range of broadleaf weeds and are critical tools for managing glyphosate-resistant broadleaf populations.[4] However, the emergence of resistance to synthetic auxins in weeds like Palmer amaranth and kochia underscores the need for integrated weed management practices.[3][12] Glyphosate remains a valuable, broad-spectrum herbicide, but its utility is challenged by widespread resistance in numerous weed species.[4]
Understanding the distinct modes of action and comparative efficacy of these herbicides, as detailed in this guide, is essential for designing effective and sustainable weed control strategies. The provided experimental protocols offer a framework for the continued evaluation and development of new herbicidal compounds and formulations.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 3. Dicamba and 2,4-D: No longer “Palmer amaranth Herbicides” in Some Fields | UT Crops News [news.utcrops.com]
- 4. extension.purdue.edu [extension.purdue.edu]
- 5. Glyphosate Resistant Kochia | Weeds | Government of Saskatchewan [saskatchewan.ca]
- 6. krex.k-state.edu [krex.k-state.edu]
- 7. Synergistic interactions of 2,4-D, dichlorprop-p, dicamba, and halauxifen/fluroxypyr for controlling multiple herbicide-resistant kochia (Bassia scoparia L.) | Weed Technology | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Waterhemp Resistance to 2,4-D and Other Herbicides | Crop Science US [cropscience.bayer.us]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Palmer Amaranth That Resists 2,4-D and Dicamba Confirmed in Kansas [agriculture.com]
A Comparative Analysis of Dicamba Formulations for Enhanced Efficacy and Reduced Volatility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of traditional Dicamba formulations with next-generation derivatives, focusing on experimental data related to herbicidal efficacy and volatility. As the agricultural industry seeks more effective and environmentally safer herbicide solutions, understanding the performance of novel compounds is critical. This document summarizes key performance indicators, outlines detailed experimental methodologies, and visualizes the underlying biological and experimental processes.
While direct experimental data for the novel compound "Dicamba-6-amino-6-oxohexanoic acid" is not yet publicly available, its structural similarity to other modified Dicamba molecules, such as those forming herbicidal ionic liquids (HILs), suggests a potential for improved physicochemical properties. This guide, therefore, positions it as a prospective next-generation herbicide, drawing comparisons with established Dicamba formulations and clinically studied HILs.
Quantitative Data Summary
The following tables summarize the comparative performance of various Dicamba formulations based on available experimental data.
Table 1: Herbicidal Efficacy of Dicamba Formulations Against Common Weed Species
| Formulation | Target Weed | Application Rate (g ae/ha) | Control Efficacy (%) | Reference |
| Dicamba (Generic) | Kochia (dicamba-resistant) | 280-420 (PRE) | 75-97 | [1] |
| Dicamba (Generic) | Kochia (dicamba-resistant) | 560 (POST) | 10 | [1] |
| Dicamba-based PRE mixtures | Common Ragweed | Not Specified | ≥94 | [1] |
| Non-dicamba PRE herbicides | Common Ragweed | Not Specified | 83 | [1] |
| Dicamba-based PRE mixtures | Common Lambsquarters | Not Specified | 62 | [1] |
| Non-dicamba PRE herbicides | Common Lambsquarters | Not Specified | 45 | [1] |
| Dicamba-based PRE mixtures | Waterhemp | Not Specified | 72-97 | [1] |
| Non-dicamba PRE herbicides | Waterhemp | Not Specified | 59-74 | [1] |
| Herbicidal Ionic Liquids (HILs) | General Broadleaf Weeds | Not Specified | Greater than commercial analogues | [2] |
Table 2: Volatility of Different Dicamba Formulations
| Dicamba Formulation | Volatilization (% of applied) | Key Influencing Factors | Reference |
| Various Formulations (field average) | 0.023 - 0.302 | Peaks in the first 24 hours.[3][4][5] | [3][4][5] |
| Dimethylamine (DMA) salt | Significantly more volatile than DGA or BAPMA.[3] | Volatility is reduced by increasing the pH of the spray solution.[3] | [3] |
| Diglycolamine (DGA) salt + VaporGrip (VR) | 22.6 ng/m³ (0.5-8 hours post-application) | Tank mixing with glyphosate (B1671968) can increase volatility.[3] | [3] |
| N,N-Bis-(3-aminopropyl)methylamine (BAPMA) | 25.8 ng/m³ (0.5-8 hours post-application) | Similar dissipation rate to DGA + VR.[6] | [6] |
| Herbicidal Ionic Liquids (HILs) | Multiple times lower than free acid of Dicamba.[2] | Cation choice (e.g., quaternary ammonium) is critical.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are representative protocols for key experiments.
Protocol 1: Evaluation of Herbicidal Efficacy in Greenhouse and Field Studies
This protocol outlines a standard procedure for assessing the herbicidal activity of different Dicamba formulations.
1. Plant Material and Growth Conditions:
- Select target weed species (e.g., Amaranthus palmeri, Chenopodium album) and a tolerant crop (e.g., Dicamba-resistant soybean).
- Grow plants from seed in pots containing a standardized soil mix in a greenhouse or designated field plots.
- Maintain controlled environmental conditions (temperature, humidity, light cycle) for greenhouse studies. For field studies, record environmental conditions.
2. Herbicide Application:
- Prepare spray solutions of the different Dicamba formulations (e.g., DMA salt, DGA salt, HILs, and hypothetically, this compound) at various application rates.
- Apply the herbicides at a specified growth stage of the weeds using a calibrated sprayer to ensure uniform coverage.
- Include a non-treated control group for comparison.
3. Data Collection and Analysis:
- Visually assess weed control at set time points (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete death).
- Measure plant height and biomass (above-ground fresh or dry weight) to quantify the herbicidal effect.
- Statistically analyze the data to determine significant differences between treatments.
Protocol 2: Quantification of Dicamba Volatility
This protocol describes a method for measuring the volatilization of different Dicamba formulations under field conditions.
1. Field Setup and Herbicide Application:
- Establish treated plots in a field with a susceptible indicator plant species (e.g., non-Dicamba tolerant soybean, tomato) placed at various distances from the treated area.
- Apply the different Dicamba formulations to the designated plots at a specified rate.
2. Air Sampling:
- Use air samplers to collect air samples at different heights and locations within and around the treated plots at various time intervals after application.
- The sampling duration should capture the peak volatilization period (typically within the first 24-72 hours).
3. Analytical Quantification:
- Extract Dicamba from the air samples using an appropriate solvent.
- Quantify the concentration of Dicamba in the extracts using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
4. Data Analysis:
- Calculate the flux of Dicamba from the treated surface to the atmosphere.
- Determine the total amount of volatilized Dicamba as a percentage of the applied amount.
- Correlate volatility with environmental factors such as temperature, humidity, and wind speed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and experimental design.
Caption: Synthetic auxin (Dicamba) signaling pathway in a plant cell.
Caption: General workflow for herbicide efficacy and volatility testing.
References
- 1. Frontiers | Dicamba-based preemergence herbicide tank mixtures improved residual weed control in dicamba-resistant soybean [frontiersin.org]
- 2. Dicamba-Based Herbicides: Herbicidal Ionic Liquids versus Commercial Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. awsjournal.org [awsjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
A Comparative Analysis of Immunoassay Cross-Reactivity for Dicamba and Its Analogs
This guide provides a comparative analysis of cross-reactivity in various immunoassays developed for the detection of the herbicide dicamba (B1670444). The data presented here is intended for researchers, scientists, and drug development professionals working on immunoassays and small molecule detection. The focus is on the specificity of different antibody formats, including polyclonal, monoclonal, and nanobodies, against dicamba and its structural analogs.
Quantitative Cross-Reactivity Data
The cross-reactivity of an antibody is a critical performance metric in immunoassay development, indicating the extent to which it binds to molecules other than the target analyte. In the context of dicamba detection, it is crucial to assess the binding of anti-dicamba antibodies to structurally similar compounds to avoid false-positive results. The following table summarizes the cross-reactivity data from different studies. The cross-reactivity is typically calculated as:
(IC50 of Dicamba / IC50 of Analog) x 100%
| Antibody Type | Analog | Cross-Reactivity (%) | Reference |
| Polyclonal Antibody | 2,3,6-Trichlorobenzoic acid | 33 | [1] |
| 2,4-Dichlorophenoxyacetic acid | <0.1 | ||
| 2,4,5-Trichlorophenoxyacetic acid | <0.1 | ||
| Bentazon | <0.1 | ||
| Glyphosate | <0.1 | ||
| Monoclonal Antibody | Dicamba Methyl Ester | 1.2 | |
| 5-Hydroxy Dicamba | 0.8 | ||
| 3,6-Dichlorosalicylic acid | <0.1 | [2] | |
| 2,5-Dichlorobenzoic acid | <0.1 | [2] | |
| 2,3-Dichlorobenzoic acid | <0.1 | [2] | |
| Nanobody (Nb-242) | 2,3,6-Trichlorobenzoic acid | 19.23 | [1] |
| 2,4-Dichlorophenoxyacetic acid | Not Detected | [1][3] | |
| 2,4,5-Trichlorophenoxyacetic acid | Not Detected | [1][3] | |
| Bentazon | Not Detected | [1][3] | |
| Glyphosate | Not Detected | [1][3] |
Note: The compound "Dicamba-6-amino-6-oxohexanoic acid" is a hapten designed for the generation of antibodies against dicamba. The cross-reactivity studies are therefore performed using the resultant antibodies against dicamba and its analogs, not against the hapten itself.
Experimental Protocols
The data presented above was generated using competitive enzyme-linked immunosorbent assays (ELISAs). The general principle of these assays involves the competition between the target analyte (dicamba) and a labeled antigen for a limited number of antibody binding sites.
Indirect Competitive ELISA (ic-ELISA) Protocol for Dicamba Detection
-
Coating: Microtiter plates are coated with a coating antigen (e.g., a dicamba-protein conjugate).
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking agent (e.g., bovine serum albumin).
-
Competition: A mixture of the sample (containing the analyte, dicamba) and a specific antibody (polyclonal, monoclonal, or nanobody) is added to the wells. The free dicamba in the sample competes with the coated antigen for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of dicamba in the sample.
Specificity (Cross-Reactivity) Determination
To determine the cross-reactivity, the IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) are determined for dicamba and its structural analogs. The cross-reactivity is then calculated using the formula mentioned above.[1]
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Workflow of an indirect competitive ELISA for dicamba detection.
Caption: Illustration of antibody cross-reactivity with a target analyte and its analog.
References
- 1. Establishment of an indirect competitive immunoassay for the detection of dicamba based on a highly specific nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design of a novel hapten and development of a sensitive monoclonal immunoassay for dicamba analysis in environmental water samples. | Semantic Scholar [semanticscholar.org]
- 3. Establishment of an indirect competitive immunoassay for the detection of dicamba based on a highly specific nanobody [escholarship.org]
Efficacy of "Dicamba-6-amino-6-oxohexanoic acid" compared to commercial standards
While "Dicamba-6-amino-6-oxohexanoic acid" is not a commercial herbicide, it serves as a critical component—a hapten—in the development of sensitive analytical tools for detecting the widely used herbicide, Dicamba. This guide provides a comparative analysis of the efficacy of various immunoassay platforms, which utilize such haptens, against standard analytical methods for the detection of Dicamba in environmental samples.
The core application of "this compound" is in the generation of antibodies that can specifically recognize and bind to Dicamba. This is achieved by conjugating the hapten to a larger carrier protein, which then elicits an immune response. The resulting antibodies are the key reagents in immunoassays designed for rapid, sensitive, and cost-effective detection of Dicamba residues. The performance of these immunoassays is often benchmarked against traditional chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are considered the gold standards for analytical testing.
Performance of Dicamba Immunoassays
The efficacy of an immunoassay is primarily determined by its sensitivity (how little of the substance it can detect) and specificity (how well it distinguishes the target substance from others). Key performance indicators include the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) and the Limit of Detection (LOD). The following table summarizes the performance of different immunoassay methods for Dicamba detection as reported in recent studies.
| Assay Type | IC50 | Limit of Detection (LOD) | Sample Matrix | Reference Method Correlation |
| Competitive Indirect ELISA (CI-ELISA) | 195 µg/L | 2.3 µg/L | Water | GC-MS (r² = 0.9991) |
| Chemiluminescent ELISA (CLEIA) | 0.874 ng/mL | Not Specified | Soil, Soybean | LC-MS |
| Lateral Flow Immunochromatographic Strip | Not Applicable | 0.1 mg/L | Water | Not Specified |
| Nanobody-based Indirect Competitive Assay | 0.93 µg/mL | 0.11 µg/mL | Not Specified | HPLC |
Experimental Protocols
The development and validation of these immunoassays involve several key steps, from hapten synthesis to assay optimization and validation against standard methods.
General Protocol for Competitive Indirect ELISA (CI-ELISA)
-
Hapten Synthesis and Conjugation: A derivative of Dicamba, such as "this compound," is synthesized to introduce a linker arm. This hapten is then covalently linked to a carrier protein (e.g., Bovine Serum Albumin, BSA) to create an immunogen for antibody production and to a different protein (e.g., Ovalbumin, OVA) for use as a coating antigen.
-
Antibody Production: The immunogen is injected into an animal (typically rabbits or mice) to elicit an immune response and generate polyclonal or monoclonal antibodies against Dicamba.
-
Assay Procedure:
-
A microtiter plate is coated with the Dicamba-OVA conjugate.
-
Samples containing unknown amounts of Dicamba and a fixed concentration of the anti-Dicamba antibody are added to the wells.
-
Free Dicamba in the sample competes with the coated Dicamba-OVA for binding to the antibody.
-
After an incubation period, the plate is washed to remove unbound reagents.
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that binds to the primary antibody is added.
-
After another washing step, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change).
-
The intensity of the signal is inversely proportional to the concentration of Dicamba in the sample.
-
-
Data Analysis: A standard curve is generated using known concentrations of Dicamba, and the concentration in the unknown samples is determined by interpolation from this curve.
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the general workflow of a competitive immunoassay and the synthesis of a hapten conjugate.
Comparative Guide to Structural Analogues of Dicamba: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of structural analogues of Dicamba, a widely used synthetic auxin herbicide. The focus is on the herbicidal activity of these analogues, with supporting experimental data and detailed methodologies. The information is intended to aid researchers and professionals in the development of new and improved herbicidal formulations.
Introduction to Dicamba and its Mechanism of Action
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide used to control broadleaf weeds in various agricultural and non-agricultural settings.[1] It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] At high concentrations, Dicamba disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, which ultimately results in the death of the susceptible plant.[1] The molecular mechanism of auxin action, and by extension Dicamba, involves the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.
Comparison of Herbicidal Activity
Recent research has focused on the development of Dicamba-based herbicidal ionic liquids (HILs) to improve efficacy and reduce volatility. These analogues are formed by pairing the Dicamba anion with various organic cations. The following table summarizes the herbicidal activity of selected Dicamba HILs compared to the commercial standard, Dicamba acid, on white mustard (Sinapis alba), a common broadleaf weed.
| Compound | Cation Structure | Application Rate (g a.i./ha) | Efficacy (% Weed Control) |
| Dicamba Acid (Commercial Standard) | - | 120 | 78.3 |
| [DDA][Dicamba] | Didecyldimethylammonium | 120 | 95.0 |
| [TDTMA][Dicamba] | Trioctyltetradecylmethylammonium | 120 | 91.7 |
| [THTMA][Dicamba] | Trihexyltetradecylmethylammonium | 120 | 88.3 |
| [TEA][Dicamba] | Tetraethylammonium | 120 | 81.7 |
Data sourced from greenhouse bioassays. Efficacy was visually assessed as a percentage of weed control compared to an untreated control.
The data indicates that the formulation of Dicamba as an ionic liquid with specific quaternary ammonium (B1175870) cations, such as didecyldimethylammonium ([DDA]), can significantly enhance its herbicidal efficacy compared to the conventional acid form.
Experimental Protocols
The following is a detailed methodology for a greenhouse pot experiment to evaluate the herbicidal efficacy of Dicamba and its analogues.
1. Plant Material and Growth Conditions:
-
Test Species: White mustard (Sinapis alba) is used as a representative susceptible broadleaf weed.
-
Potting Medium: A standard greenhouse potting mix (e.g., peat, perlite, and vermiculite (B1170534) blend) is used.
-
Growth Conditions: Plants are grown in a controlled greenhouse environment with a temperature of 25±2°C, a 16-hour photoperiod, and adequate irrigation.
-
Planting: Seeds are sown at a uniform depth in pots (e.g., 10 cm diameter), and seedlings are thinned to a consistent number per pot (e.g., 5 plants) before treatment.
2. Herbicide Preparation and Application:
-
Stock Solutions: Stock solutions of the test compounds (Dicamba acid and its analogues) are prepared in a suitable solvent (e.g., acetone) with the addition of a surfactant to ensure proper dissolution and leaf surface adhesion.
-
Application Solutions: A series of dilutions are prepared from the stock solutions to achieve the desired application rates (e.g., 120 g active ingredient per hectare). A control group is treated with the solvent and surfactant solution only.
-
Application: The herbicide solutions are applied as a fine spray to the foliage of the plants at the 2-3 true leaf stage using a calibrated laboratory sprayer to ensure uniform coverage.
3. Data Collection and Analysis:
-
Efficacy Assessment: The herbicidal effect is evaluated at set time points after treatment (e.g., 7, 14, and 21 days). The primary metric is the visual assessment of weed control, expressed as a percentage of biomass reduction and phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) compared to the untreated control plants.
-
Dry Weight Measurement: At the final assessment point, the above-ground biomass of the plants in each pot is harvested, dried in an oven at 70°C for 72 hours, and the dry weight is recorded.
-
Statistical Analysis: The data is subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences in herbicidal activity between the different compounds.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the auxin signaling pathway, which is the target of Dicamba, and a typical experimental workflow for evaluating herbicidal activity.
Caption: Simplified diagram of the auxin signaling pathway targeted by Dicamba.
References
Independent Verification and Comparative Analysis of "Dicamba-6-amino-6-oxohexanoic acid" Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the synthesis of "Dicamba-6-amino-6-oxohexanoic acid," a hapten reportedly used in immunological applications. Due to the limited publicly available, detailed synthesis protocols for this specific molecule, this document outlines a plausible and established synthetic route based on fundamental principles of organic chemistry. Furthermore, a comparative analysis with alternative hapten synthesis and conjugation strategies is presented, supported by generalized experimental data from analogous systems.
Proposed Synthesis of this compound
The synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of Dicamba and the amino group of 6-amino-6-oxohexanoic acid. A common and effective method for this transformation is through the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the reaction under mild conditions.
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol: Amide Coupling using EDC
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve Dicamba (1 equivalent) in anhydrous dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Activation: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst (0.1 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group of Dicamba.
-
Coupling: Add 6-amino-6-oxohexanoic acid (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired this compound.
Comparison with Alternative Hapten Synthesis and Conjugation Strategies
The synthesis of this compound represents a specific strategy for creating an immunogenic hapten. However, alternative methods exist for both hapten design and conjugation to a carrier protein, which is a necessary step for eliciting an immune response.
Alternative Strategies
-
Active Ester Method: This is a two-step process where the hapten's carboxylic acid is first converted to a more stable and reactive N-hydroxysuccinimide (NHS) ester. This activated ester can then be isolated and subsequently reacted with the amine groups of a carrier protein (e.g., Bovine Serum Albumin, BSA) in a separate step.
-
Glutaraldehyde (B144438) Crosslinking: This method involves using glutaraldehyde to link the amino groups of a hapten (if present) to the amino groups of a carrier protein. This is a less specific method but can be effective for haptens lacking a carboxylic acid group.
-
Maleimide Chemistry: For haptens containing a thiol group, maleimide-activated carrier proteins can be used to form a stable thioether linkage.
Comparative Data
The following table summarizes a comparison of these methods based on typical performance metrics. The data presented is generalized from literature on hapten conjugation and may vary depending on the specific hapten and carrier protein used.
| Method | Typical Yield (%) | Reaction Specificity | Stability of Linkage |
| Carbodiimide Coupling (e.g., EDC) | 50-80 | High (Amide bond) | Very High |
| Active Ester Method (NHS) | 60-90 | High (Amide bond) | Very High |
| Glutaraldehyde Crosslinking | 30-60 | Low | Moderate |
| Maleimide Chemistry | 70-95 | High (Thioether bond) | Very High |
Experimental Workflow Comparison
The following diagram illustrates the general experimental workflows for the carbodiimide coupling and the active ester methods for conjugating a hapten to a carrier protein.
Caption: Comparison of hapten conjugation workflows.
Conclusion
The synthesis of "this compound" is chemically feasible through standard amide bond formation techniques, with carbodiimide-mediated coupling being a robust and well-documented method. When considering its application as a hapten for immunization, the choice of synthesis and subsequent conjugation strategy should be carefully evaluated. The active ester method, while involving an additional step, often provides higher yields and allows for better control over the conjugation reaction compared to the one-pot carbodiimide approach. The selection of the optimal method will depend on the specific research goals, available resources, and the chemical nature of the hapten and carrier protein. Independent verification of the final product's structure and purity through analytical techniques such as NMR and mass spectrometry is crucial for the success of any downstream immunological application.
A Comparative Guide to Analytical Detection Methods for Dicamba and its Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Data Summary: Performance of Analytical Methods for Dicamba (B1670444)
The following table summarizes quantitative data from various studies on the analysis of Dicamba, offering a baseline for expected performance when adapting these methods for "Dicamba-6-amino-6-oxohexanoic acid".
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Water | 0.1 ng/mL | 0.1 ng/mL | 106-128 | [1] |
| LC-MS/MS | Air | 1 ng/mL | 5 ng/mL | 88-124 | [1] |
| LC-MS/MS | Soil & Soy Foliage | <1 ng/mL (for most analytes) | 0.1 - 140 ng/g | Not Specified | [2][3][4] |
| LC-MS/MS | Air Sample Tube | Not Specified | 1.0 ng/sample | 70-120 | [5] |
| LC-MS/MS | Filter Paper | Not Specified | 20 ng/sample | 70-120 | [5] |
| GC-MS | River Water | <0.05 µg/L | Not Specified | Not Specified | [6] |
| HPLC-PDA | Tobacco | 0.2-0.4 ppm | Not Specified | 75-110 | [7] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the analysis of Dicamba and its metabolites, and it is the recommended approach for "this compound" as it typically does not require derivatization[2].
Sample Preparation (General Procedure for Soil/Vegetation):
-
Weigh 5 g of the homogenized sample.
-
Add an appropriate internal standard (e.g., d3-Dicamba).
-
Extract the sample with acetonitrile (B52724) containing 1% formic acid.
-
Shake the mixture for 15 minutes, followed by centrifugation at 4000 rpm.
-
Dilute the supernatant with an aqueous mobile phase before injection into the LC-MS/MS system[3].
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Phenomenex Kinetex F5, is often suitable for separating these polar compounds[2].
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is commonly used[2].
-
Injection Volume: 50 µL[5].
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for the ionization of acidic compounds like Dicamba and its derivatives[2].
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for each analyte to ensure specificity[2].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a traditional method for Dicamba analysis but requires a derivatization step to increase the volatility of the acidic analyte[3]. This method can be more time-consuming and complex compared to LC-MS/MS[2].
Sample Preparation and Derivatization (e.g., EPA Method 8151):
-
Sample extraction is typically performed using an organic solvent.
-
The acidic herbicides are then converted to their methyl or pentafluorobenzyl esters. This is a critical step to make the analytes suitable for GC analysis[3].
-
This derivatization process can sometimes lead to incomplete reactions or the introduction of impurities, which may affect the accuracy of the results.
Chromatographic and Mass Spectrometry Conditions:
-
GC Column: A capillary column suitable for pesticide analysis is used.
-
MS Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for quantitative analysis[6].
Methodology Visualization
The following diagram illustrates a typical workflow for the analysis of a Dicamba-related compound using LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of Dicamba derivatives.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical challenges posed by Dicamba and its derivatives and the methodological solutions provided by modern analytical techniques.
References
- 1. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Regional water-quality analysis of 2,4-D and dicamba in river water using gas chromatography-isotope dilution mass spectrometry [pubs.usgs.gov]
- 7. A rapid method for quantification of Dicamba, 2,4-D and 2,4,5-T in tobacco by reverse phase high performance liquid chromatography | CORESTA [coresta.org]
Correlation of in silico vs. in vitro results for "Dicamba-6-amino-6-oxohexanoic acid"
Correlation of In Silico vs. In Vitro Results for Dicamba (B1670444)
Disclaimer: Publicly available in silico and in vitro data for the specific compound "Dicamba-6-amino-6-oxohexanoic acid" are limited. This guide provides a comparative analysis for the well-researched parent compound, Dicamba , to illustrate the correlation between computational and experimental findings for a related molecule.
This guide is intended for researchers, scientists, and drug development professionals interested in the toxicological profile of the herbicide Dicamba. It aims to provide an objective comparison of its performance in computational models versus laboratory experiments, supported by experimental data and detailed methodologies.
Data Presentation
The following table summarizes the quantitative data from in vitro studies on the genotoxicity and cytotoxicity of Dicamba in mammalian cells. Due to the lack of specific public in silico predictive studies on Dicamba's toxicity, a direct quantitative comparison is not currently feasible. The in silico section will discuss the potential application of computational models for predicting the effects observed in the in vitro assays.
Table 1: Summary of In Vitro Genotoxicity and Cytotoxicity Data for Dicamba
| Assay Type | Cell Line | Concentration Range (µg/mL) | Key Findings | Reference |
| Sister Chromatid Exchange (SCE) | Human Lymphocytes | 10.0 - 500.0 | Significant increase in SCE frequency at 200.0 µg/mL. | [1][2] |
| Sister Chromatid Exchange (SCE) | Human Peripheral Blood Lymphocytes (HPBL) | Not Specified | Slight increase in SCE frequency. | [3][4] |
| Cell Cycle Progression | Human Lymphocytes | 10.0 - 500.0 | Significant delay in cell cycle progression at 100.0 and 200.0 µg/mL. | [1][2][5] |
| Mitotic Index | Human Lymphocytes | 10.0 - 500.0 | Progressive dose-related inhibition of mitotic activity, significant at >100.0 µg/mL. | [1][2] |
| Cell Viability / Cytotoxicity | Human Lymphocytes | 10.0 - 500.0 | Cytotoxicity observed at 500.0 µg/mL. | [1][2][5] |
| Oxidative Stress | Mouse Embryonic Stem Cells | Not Specified | Mild oxidative stress response induced. | [6] |
| Unfolded Protein Response | Mouse Embryonic Stem Cells | Not Specified | No significant induction. | [6] |
| DNA Damage | Mouse Embryonic Stem Cells | Not Specified | No significant induction. | [6] |
In Silico Analysis: A Predictive Overview
While specific in silico studies predicting the genotoxicity of Dicamba are not widely published, computational toxicology offers several methods to forecast the potential adverse effects of chemicals.
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a molecule with its biological activity. For Dicamba, a QSAR model could be developed or utilized to predict its genotoxic potential based on structural fragments known to be associated with DNA damage or chromosomal aberrations. The performance of such models depends on the quality and diversity of the training data.
-
Molecular Docking: This technique could be employed to predict the binding affinity of Dicamba to key biological macromolecules, such as DNA or proteins involved in DNA repair and cell cycle regulation. A high binding affinity to such targets could suggest a potential mechanism for genotoxicity.
-
Structural Alerts: Analysis of Dicamba's chemical structure for known toxicophores (chemical substructures associated with toxicity) could provide an initial indication of its potential to cause DNA damage or other adverse effects.
The results from the in vitro studies, which demonstrate Dicamba's ability to induce sister chromatid exchanges and disrupt the cell cycle, provide valuable experimental data that could be used to develop and validate in silico models for predicting the toxicity of Dicamba and its derivatives.
Experimental Protocols
Sister Chromatid Exchange (SCE) Assay
This assay is a sensitive method for detecting the reciprocal exchange of DNA between sister chromatids and is indicative of DNA damage.
Methodology:
-
Cell Culture and Treatment: Human lymphocytes are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles. The cells are treated with various concentrations of Dicamba (e.g., 10.0 - 500.0 µg/mL) after stimulation with a mitogen like phytohemagglutinin (PHA).[1]
-
Metaphase Arrest: After a suitable incubation period (e.g., 72 hours), a spindle inhibitor such as colcemid is added to the culture to arrest cells in metaphase.[7]
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides to prepare metaphase spreads.
-
Differential Staining: The slides are stained using a technique that allows for the differential visualization of the sister chromatids based on the incorporation of BrdU. A common method involves staining with Hoechst 33258 followed by Giemsa.[8]
-
Scoring: Metaphase spreads are observed under a microscope, and the number of SCEs per chromosome is counted. A statistically significant increase in the frequency of SCEs in treated cells compared to control cells indicates a genotoxic effect.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding and Treatment: Cells (e.g., human lymphocytes) are seeded in a 96-well plate and treated with different concentrations of Dicamba.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.
-
Addition of MTT Reagent: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability.
Mandatory Visualization
Signaling Pathway of Dicamba as a Synthetic Auxin
Dicamba acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, this leads to uncontrolled cell growth and ultimately, plant death.
Caption: Dicamba's mechanism of action as a synthetic auxin.
Experimental Workflow for In Vitro Genotoxicity Testing
The following workflow outlines the key steps in assessing the genotoxicity of a compound like Dicamba using the Sister Chromatid Exchange assay.
Caption: Workflow for Sister Chromatid Exchange (SCE) Assay.
References
- 1. api.naturalis.fcnym.unlp.edu.ar [api.naturalis.fcnym.unlp.edu.ar]
- 2. Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of genotoxic effects of the herbicide dicamba using in vivo and in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of genotoxic effects of the herbicide dicamba using in vivo and in vitro test systems (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity evaluation of 2,4-D, dicamba and glyphosate alone or in combination with cell reporter assays for DNA damage, oxidative stress and unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idus.us.es [idus.us.es]
- 8. The sister chromatid exchange (SCE) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of Dicamba-6-amino-6-oxohexanoic Acid: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or official disposal protocol for Dicamba-6-amino-6-oxohexanoic acid was found in publicly available resources. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals, particularly halogenated aromatic compounds and benzoic acid derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This compound is identified as a hapten for immunological applications, suggesting its use in a laboratory setting in small quantities. Due to its chemical structure, which includes a chlorinated benzoic acid derivative, it should be treated as hazardous chemical waste.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on the handling requirements for similar chemical structures, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
Ensure all handling of the compound for disposal occurs in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. All waste must be handled in accordance with institutional policies and government regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated items like weigh boats, pipette tips, and gloves, in a designated, chemically resistant, and sealable hazardous waste container.
-
Do not mix this waste with non-hazardous trash or other incompatible chemical waste streams.
-
-
Liquid Waste:
-
Contaminated Sharps:
-
Any needles, scalpels, or other sharp instruments contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.[1]
-
Step 2: Waste Container Labeling
Proper labeling is essential for safety and regulatory compliance. All waste containers must be clearly and securely labeled with the following information:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
An accurate list of all contents, including any solvents and their approximate percentages.
-
The relevant hazard pictograms (e.g., irritant, health hazard).
-
The date when the waste was first added to the container.
Step 3: Temporary Storage
-
Store the sealed and labeled waste containers in a designated satellite accumulation area.
-
This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste with your institution's EHS department or a licensed professional waste disposal service.[1]
-
Never attempt to dispose of this chemical waste through standard municipal waste services.
Chemical and Physical Properties
The following table summarizes available quantitative data for compounds related to the topic. Note the lack of specific disposal-related quantitative limits for this compound itself.
| Property | Value | Compound |
| Molecular Formula | C₆H₁₁NO₃ | 6-Amino-6-oxohexanoic acid |
| Molecular Weight | 145.156 g/mol | 6-Amino-6-oxohexanoic acid |
| Melting Point | 159 - 160°C | 6-Amino-6-oxohexanoic acid |
| Boiling Point | 412.4 ± 28.0 °C at 760 mmHg | 6-Amino-6-oxohexanoic acid |
| Density | 1.2 ± 0.1 g/cm³ | 6-Amino-6-oxohexanoic acid |
| Molecular Formula | C₈H₆Cl₂O₃ | Dicamba |
| Molar Mass | 221.03 g·mol⁻¹ | Dicamba |
| Melting Point | 114 to 116 °C | Dicamba |
Data sourced from chemical suppliers and public databases.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The disposal process should follow the procedural guidance outlined above. For the destruction of halogenated aromatic compounds, advanced methods like treatment with Fenton's reagent may be employed by specialized waste disposal facilities, but these are not suitable for in-laboratory execution without specific training and equipment.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.
References
Personal protective equipment for handling Dicamba-6-amino-6-oxohexanoic acid
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate, essential safety and logistical information for handling Dicamba-6-amino-6-oxohexanoic acid, a compound that shares hazards with its primary component, Dicamba. Adherence to these protocols is critical for minimizing exposure and ensuring a safe research environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety data for Dicamba.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Neoprene, nitrile, or polyvinyl chloride (PVC) gloves are preferred. Ensure gloves are unlined and elbow-length. Always wash the outside of gloves before removal.[1] |
| Body | Long-sleeved shirt and long pants, or coveralls | As a minimum, a long-sleeved shirt and long pants should be worn. For enhanced protection, wear coveralls over work clothes. Contaminated clothing should be washed separately.[1] |
| Eyes & Face | Safety glasses with side shields, chemical splash goggles, or a face shield | Goggles should have indirect vents. A face shield can be worn over goggles for additional protection against splashes.[1] |
| Feet | Closed-toed shoes and socks | Waterproof and unlined tall boots offer additional protection.[1] |
| Respiratory | NIOSH/MSHA approved respirator | Required if working in a poorly ventilated area or if vapors or mists are generated. The specific cartridge type will be detailed on the product's Safety Data Sheet (SDS).[1] |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is crucial to prevent accidental exposure and contamination.
1. Pre-Handling Preparation:
-
Consult SDS: Thoroughly read the Safety Data Sheet (SDS) for this compound before use. If a specific SDS is unavailable, consult the SDS for Dicamba.[1]
-
Gather PPE: Inspect all PPE for integrity before use.[1]
-
Ensure Ventilation: Work in a well-ventilated area, such as a chemical fume hood.[2][3]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[2]
2. Handling the Chemical:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][4]
-
Mixing and Loading: Wear all recommended PPE when mixing, loading, or handling the concentrated substance.[3]
-
Prevent Aerosolization: Handle the compound in a manner that minimizes the generation of dust or aerosols.[5]
3. Post-Handling Procedures:
-
Hand Washing: Always wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
-
PPE Removal: Remove PPE immediately after handling the product. Wash the outside of gloves before removing them.[1]
-
Clothing: If the pesticide gets inside clothing, remove it immediately and wash the skin thoroughly before putting on clean clothes.[3]
Disposal Plan: Waste Management and Decontamination
Proper disposal of chemical waste and contaminated materials is essential to protect the environment and prevent accidental exposure.[1]
1. Container Disposal:
-
Triple Rinse: Empty containers should be triple-rinsed or pressure-rinsed. The rinsate should be collected and disposed of as hazardous waste.[1][3]
-
Disposal: Dispose of rinsed containers in a sanitary landfill or according to approved state and local procedures. Do not reuse empty containers.[1][3]
2. Excess Chemical Disposal:
-
Hazardous Waste: Unused or excess this compound should be treated as hazardous waste. Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for guidance.[1]
3. PPE and Contaminated Material Disposal:
-
Single-Use Items: Dispose of single-use PPE and heavily contaminated materials as hazardous waste.[1]
-
Reusable Items: Decontaminate reusable PPE, such as gloves and boots, by washing with soap and water after each use.[1]
-
Contaminated Clothing: Launder contaminated clothing separately from other laundry using detergent and hot water. Discard any clothing that has been drenched or heavily contaminated.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
